molecular formula C9H7N2O3S- B236639 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate CAS No. 134616-73-2

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Cat. No.: B236639
CAS No.: 134616-73-2
M. Wt: 223.23 g/mol
InChI Key: DEWBOXOLIKKUKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C9H7N2O3S- and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-7(12)11-9(6(5)3-10)15-4-8(13)14/h2H,4H2,1H3,(H,11,12)(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWBOXOLIKKUKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367906
Record name 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134616-73-2
Record name 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The 3-Cyano-2-Pyridone Scaffold as a Privileged Core in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

The 3-cyano-2-pyridone moiety represents a cornerstone in the architecture of heterocyclic compounds, demonstrating remarkable versatility and significance across medicinal chemistry and materials science.[1][2] These structures are not merely synthetic curiosities; they are integral components of numerous natural products and pharmacologically active agents, exhibiting a broad spectrum of biological activities.[2] The inherent functionalities—a cyano group for hydrogen bonding and dipolar interactions, a pyridone ring capable of tautomerism, and multiple sites for chemical modification—make this scaffold a "privileged structure" for library synthesis and drug discovery.

Derivatives of the 3-cyano-2-pyridone core have been investigated for their potent anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1] For instance, certain analogues have shown promising efficacy against cancer cell lines like cerebral glioblastoma and cervical carcinoma.[1] This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of a representative member of this class: 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate . We will dissect its fundamental properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications for researchers in drug development.

PART 1: Core Physicochemical and Structural Properties

The title compound integrates the 3-cyano-4-methyl-2-pyridone core with a sulfanylacetate group at the 2-position. This substitution is critical, as the thioether linkage and the terminal carboxylic acid can significantly influence the molecule's solubility, metal-chelating properties, and pharmacokinetic profile.

Structural Attributes
  • IUPAC Name: 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid

  • Core Scaffold: 3-cyano-4-methyl-2-pyridone

  • Key Functional Groups: Cyano (-C≡N), Ketone/Amide (in pyridone ring), Thioether (-S-), Carboxylic Acid (-COOH)

  • Tautomerism: The pyridone ring exists in equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms, with the oxo form generally predominating.

Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₉H₈N₂O₃SDerived from structure
Molecular Weight 224.24 g/mol Derived from structure
Topological Polar Surface Area 115.4 ŲCalculated from analogous structures[3]
Hydrogen Bond Donors 2 (N-H, O-H)Derived from structure
Hydrogen Bond Acceptors 5 (N≡C, C=O, O=C-OH, -S-)Derived from structure[3]
Acidity (pKa) ~3-5 for COOH; ~9-11 for N-HEstimated based on acetic acid and pyridone moieties
Solubility Poor in water; Soluble in DMSO, DMF, and aqueous baseTypical for heterocyclic acids

PART 2: Synthesis and Mechanistic Rationale

A robust and reproducible synthesis is paramount for enabling further research. The following multi-step pathway is proposed based on established, high-yielding transformations of the pyridone core. The logic behind each step is to build the molecule sequentially, starting with the formation of the heterocyclic core, followed by functionalization.

Synthetic Workflow Overview

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Activation of 2-Position cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Final Hydrolysis A Ethyl Acetoacetate + Cyanoacetamide B 3-Cyano-4-methyl-6-hydroxy-2-pyridone A->B Base-catalyzed condensation (e.g., Piperidine, KOH) C 2-Chloro-3-cyano-4-methyl-6-pyridone B->C Chlorination (e.g., POCl₃) E Ethyl 2-[(3-cyano-4-methyl-6-oxo... )sulfanyl]acetate C->E D Ethyl Mercaptoacetate + Non-nucleophilic Base (e.g., NaH, K₂CO₃) D->E F Target Compound: 2-[(3-cyano-4-methyl-6-oxo...) sulfanyl]acetic acid E->F Acid or Base catalyzed hydrolysis (e.g., HCl, LiOH)

Caption: Proposed four-step synthetic pathway.

Detailed Protocol and Causality

Protocol 1: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone (Core)

  • Rationale: This is a classic Guareschi-Thorpe condensation. Cyanoacetamide serves as the nitrogen and cyano source, while ethyl acetoacetate provides the carbon backbone. A base catalyst is required to deprotonate the active methylene compounds, initiating the condensation cascade.

  • Procedure:

    • To a stirred solution of cyanoacetamide (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol (10 mL/g), add a catalytic amount of piperidine or potassium hydroxide (0.1 eq).[2][4]

    • Reflux the mixture for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until starting materials are consumed.

    • Cool the reaction mixture to room temperature. The product often precipitates.

    • Acidify the mixture with concentrated HCl to a pH of ~4-5 to ensure complete precipitation.[4]

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pyridone core.

    • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR and melting point analysis before proceeding.[4]

Protocol 2: Synthesis of 2-Chloro-3-cyano-4-methyl-6-pyridone

  • Rationale: To facilitate nucleophilic substitution at the 2-position, the hydroxyl group of the pyridone must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation, converting the pyridone into a 2-chloropyridine derivative.[5]

  • Procedure:

    • Carefully add the pyridone core from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A small amount of DMF can be used as a catalyst.

    • Heat the mixture to 110-120 °C for 3-5 hours under an inert atmosphere.[5]

    • Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

    • Neutralize the aqueous solution with solid NaHCO₃ or aqueous NaOH until basic.

    • Extract the product with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

    • Self-Validation: Successful chlorination can be confirmed by LC-MS, observing the expected mass increase and isotopic pattern for a chlorine-containing compound.

Protocol 3: Synthesis of the Ester Intermediate

  • Rationale: This step involves an SₙAr (Nucleophilic Aromatic Substitution) reaction. The thiol of ethyl mercaptoacetate is deprotonated by a base to form a potent thiolate nucleophile, which then displaces the chloride at the electron-deficient 2-position of the pyridine ring. A non-nucleophilic base like potassium carbonate is chosen to avoid competing reactions.

  • Procedure:

    • To a solution of the 2-chloro intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and ethyl mercaptoacetate (1.2 eq).[6]

    • Stir the mixture at 60-80 °C for 2-4 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

    • Self-Validation: ¹H NMR of the purified product should show new signals corresponding to the ethyl group and the methylene bridge, confirming successful substitution.

Protocol 4: Hydrolysis to the Final Compound

  • Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic (e.g., LiOH) or acidic (e.g., HCl) conditions. Basic hydrolysis is often cleaner and preferred.

  • Procedure:

    • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-12 hours until the reaction is complete by TLC.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1N HCl.

    • Collect the resulting precipitate by filtration or extract with ethyl acetate.

    • Dry the product to yield the final compound.

    • Self-Validation: The final product's purity and identity should be confirmed via HPLC, LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

PART 3: Spectroscopic Characterization Profile

The following are the expected spectroscopic signatures for verifying the structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

  • ¹H NMR (in DMSO-d₆):

    • ~12.0-13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • ~11.0-12.0 ppm: A broad singlet for the pyridone N-H proton.

    • ~6.1-6.3 ppm: A singlet for the C5-H proton of the pyridine ring.

    • ~3.8-4.0 ppm: A singlet for the two methylene protons (-S-CH₂-).

    • ~2.2-2.4 ppm: A singlet for the three methyl protons (-CH₃).

  • ¹³C NMR (in DMSO-d₆):

    • ~170 ppm: Carbonyl carbon of the carboxylic acid.

    • ~160 ppm: Carbonyl carbon (C6) of the pyridone ring.[1]

    • ~155 ppm: C2 carbon attached to the sulfur atom.

    • ~116 ppm: Cyano group carbon (-C≡N).[1]

    • ~100-110 ppm: Quaternary carbon (C3) and methine carbon (C5).

    • ~35 ppm: Methylene carbon (-S-CH₂-).

    • ~20 ppm: Methyl carbon (-CH₃).

  • IR (ATR):

    • ~3200-3400 cm⁻¹: N-H stretching.

    • ~2500-3000 cm⁻¹: Broad O-H stretch of the carboxylic acid.

    • ~2220 cm⁻¹: Sharp C≡N stretching.[6]

    • ~1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1650 cm⁻¹: C=O stretching of the pyridone amide.[6]

PART 4: Potential Biological Activities and Applications

While the specific biological profile of the title compound is uncharacterized, the extensive literature on the 3-cyano-2-pyridone scaffold allows for well-founded hypotheses regarding its potential applications. The introduction of the sulfanylacetate moiety may modulate activity, enhance solubility, or introduce new mechanisms of action.

G cluster_apps Potential Therapeutic Areas Core 3-Cyano-2-Pyridone Scaffold Anticancer Anticancer Agent (e.g., Glioblastoma, Cervical Cancer)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH52OlUJMID664IdVy92ozoCPJ_fk8we6_KNNhxpPDdvjheg-vjuUZ8A5w_xZVCkW_9Kj480j23i9H2YP9HOUZSTUmSDc1_0D0_xYRE_gyEEVJuZe5O7CyfjB41kiMtYuA_lvTMRfMhs-el7v8NLBNvCxwcQHk6Ky6KUg4j1hQ%3D)] Core->Anticancer Inhibition of key enzymes (e.g., Phosphodiesterases)[1] Insecticidal Insecticide (e.g., Aphid Control)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHITJ4Wmo-t2oX-ejWRnwhBYY8faAcqCgI9PICN7eTMetj8a3VHh1Htd48Eh2iQExVIZ0wykYeyDQITJdDKkzG2TndO0MCNvM_IwoPqn03jmnyMQ9xjEkCKgQGAeB6s-7b8I26ucko-lUvW3LvYATp2pov-JKIZc-vgoxozI1raiua26CJ2bVD-jnc9fJbHPHU9J2R8Ip-QwIZ-wWdT3Rlzhmf0qmFktOVBBoTMZbuI_n3uoOBuUM4XDvhUoG2OzwY6pUjpfyS44G660VCyCZc3ZZxkqU8H0EIrxlY%3D)] Core->Insecticidal AntiInflammatory Anti-inflammatory / Analgesic[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH52OlUJMID664IdVy92ozoCPJ_fk8we6_KNNhxpPDdvjheg-vjuUZ8A5w_xZVCkW_9Kj480j23i9H2YP9HOUZSTUmSDc1_0D0_xYRE_gyEEVJuZe5O7CyfjB41kiMtYuA_lvTMRfMhs-el7v8NLBNvCxwcQHk6Ky6KUg4j1hQ%3D)] Core->AntiInflammatory Antimicrobial Antimicrobial Agent Core->Antimicrobial

Sources

A Mechanistic Investigation of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, biologically active compounds, and FDA-approved therapeutics.[1][2][3] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions with a wide array of biological targets.[4][5] This guide focuses on the compound 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, a molecule that combines the 2-pyridone core with other functionally significant motifs, including a 3-cyano group and a sulfanylacetate side chain. While direct literature on the specific mechanism of this compound is nascent, its structural components provide a strong basis for formulating and testing data-driven hypotheses. This document serves as an in-depth technical resource for researchers, synthesizing existing knowledge on analogous structures to propose putative mechanisms of action and outlining a rigorous experimental framework for their validation.

Compound Profile and Structural Rationale

The therapeutic potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate can be inferred by deconstructing its key structural features:

  • The 2-Pyridone Core: This six-membered heterocyclic ring is the compound's foundation. It exists in a tautomeric equilibrium with its 2-hydroxypyridine form, though the pyridone (lactam) form typically predominates.[5] This scaffold is a versatile bioisostere for amides, phenyls, and other heterocycles, and its presence can enhance critical drug-like properties such as aqueous solubility and metabolic stability.[4][6]

  • The 3-Cyano Group: The nitrile moiety at the C3 position is a potent electron-withdrawing group and a strong hydrogen bond acceptor. In numerous 3-cyano-2-pyridone analogues, this group is crucial for biological activity, often anchoring the molecule within the active site of a target enzyme through specific hydrogen bonding interactions.[7]

  • The 2-Sulfanylacetate Moiety: The thioether linkage at C2, connected to an acetate group, introduces a flexible side chain with a carboxylic acid. At physiological pH, this group is expected to be deprotonated, conferring a negative charge and providing additional hydrogen bond accepting capabilities. This can facilitate interactions with positively charged residues (e.g., lysine, arginine) in a protein target.

  • The 4-Methyl Group: This small alkyl substituent likely influences the compound's steric profile and lipophilicity, which can affect its binding affinity and pharmacokinetic properties.

The combination of a proven privileged scaffold with functionally critical substituents makes this molecule a compelling candidate for investigation across several therapeutic areas, most notably oncology and inflammation.[2][6]

The 2-Pyridone Scaffold: A Foundation for Biological Activity

The 2-pyridone motif is a cornerstone of modern drug design, with an increasing number of drugs containing this core receiving FDA approval, particularly as kinase inhibitors.[5][6] Its utility stems from its ability to form multiple, stabilizing non-covalent interactions with protein targets.

The amide group within the ring can simultaneously donate a hydrogen bond via the N-H group and accept a hydrogen bond at the carbonyl oxygen. This dual functionality makes it an exceptional "hinge-binder" in the ATP-binding pocket of many protein kinases.[1]

pyridone_properties cluster_tautomerism Tautomeric Equilibrium cluster_h_bonding Hydrogen Bonding Capacity pyridone hydroxypyridine pyridone->hydroxypyridine donor H-Bond Donor (N-H) acceptor H-Bond Acceptor (C=O) core 2-Pyridone Core core->donor Donates H+ core->acceptor Accepts H+ kinase_binding Hypothetical Binding Mode in a Kinase Active Site ATP_Pocket ATP Binding Pocket Gatekeeper Residue Hinge Region DFG Loop Molecule Sulfanylacetate Sidechain 3-Cyano-2-Pyridone Core Cyano Group Molecule:acetate->ATP_Pocket:gate Electrostatic/ Solvent Interaction Hinge_Residue Hinge Amino Acid (e.g., Met) Molecule:core->Hinge_Residue H-Bonds (N-H, C=O) Cys_Residue Allosteric Pocket Residue (e.g., Cys) Molecule:cyano->Cys_Residue H-Bond

Figure 2: Diagram of the putative binding mode within a kinase ATP pocket.

Hypothesis 2: Modulation of Other Biological Pathways

While kinase inhibition is the most prominent hypothesis, the 2-pyridone scaffold's versatility means other mechanisms cannot be discounted. Analogues have demonstrated a wide spectrum of biological activities, including:

  • Antiviral Activity: Inhibition of viral enzymes like HIV reverse transcriptase. [1]* Anti-inflammatory Effects: Potential modulation of pathways involved in inflammation. [2]* Antimicrobial Activity: Some pyridone derivatives show activity against bacterial or fungal pathogens. [2] These alternative mechanisms warrant consideration, particularly if broad-spectrum screening reveals unexpected activity profiles.

A Framework for Experimental Validation

To systematically elucidate the mechanism of action, a phased approach is recommended. This framework is designed to first identify the biological effect and primary molecular target(s), and then validate the functional consequences of target engagement in a cellular context.

Phase 1: Broad-Spectrum Profiling and Target Identification

The initial goal is to cast a wide net to understand the compound's cytotoxic or biological activity profile and identify its highest-affinity molecular targets.

phase1_workflow start Test Compound pheno_screen Protocol 1: Phenotypic Screening (e.g., NCI-60 Panel) start->pheno_screen kinase_screen Protocol 2: Biochemical Kinase Panel (e.g., KinomeScan®) start->kinase_screen pheno_result IC50 Data & Activity Spectrum pheno_screen->pheno_result kinase_result Binding Affinities (Kd) & Putative Kinase Targets kinase_screen->kinase_result analysis Data Analysis: Correlate Activity with Kinase Hits pheno_result->analysis kinase_result->analysis output Prioritized Target List analysis->output

Figure 3: Experimental workflow for Phase 1 target identification.

Experimental Protocol 1: Broad-Spectrum Antiproliferative Screening

  • Objective: Determine the compound's potency (IC50) and spectrum of activity across a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a standardized cell line panel (e.g., the NCI-60 panel).

    • Prepare a 10-point, 3-fold serial dilution of the test compound, starting from a maximum concentration of 100 µM.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with the compound dilutions for 72 hours.

    • Assess cell viability using a suitable assay (e.g., Sulforhodamine B (SRB), CellTiter-Glo®).

    • Calculate IC50 values for each cell line using non-linear regression analysis.

  • Self-Validation: Include a known clinical compound (e.g., Erlotinib for EGFR-mutant lines) as a positive control to validate assay performance. A DMSO-only control establishes the baseline for 100% viability.

Data Presentation: Antiproliferative Activity

Cell Line Cancer Type Putative Target Driver IC50 (µM) [Test Compound] IC50 (µM) [Control Drug]
A549 Lung Carcinoma KRAS Experimental Value Experimental Value
HCT116 Colon Carcinoma KRAS, PIK3CA Experimental Value Experimental Value
SK-MEL-28 Melanoma BRAF V600E Experimental Value Experimental Value

| BT-474 | Breast Carcinoma | HER2+ | Experimental Value | Experimental Value |

Experimental Protocol 2: Large-Scale Kinase Panel Screening

  • Objective: To identify which of the ~500 human kinases the compound binds to with high affinity.

  • Methodology:

    • Submit the compound to a commercial large-panel kinase screening service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).

    • Typically, the compound is screened at a single high concentration (e.g., 10 µM) against the panel.

    • Hits are defined as kinases showing >90% inhibition at the tested concentration.

    • Follow-up with dose-response experiments for the primary hits to determine the dissociation constant (Kd) or IC50.

  • Trustworthiness: These assays are highly standardized and use recombinant enzymes, providing direct, biochemical evidence of interaction, free from confounding cellular factors.

Phase 2: Cellular Target Validation and Pathway Analysis

Once putative targets are identified, the next critical step is to confirm that the compound engages these targets within a live cell and inhibits their downstream signaling pathways.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of compound-target binding in a physiological cellular environment.

  • Methodology:

    • Select a cell line that expresses the target kinase(s) of interest.

    • Treat intact cells with the test compound or a vehicle control (DMSO).

    • Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).

    • Separate soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • Expected Result: Binding of the compound will stabilize the target protein, resulting in a "thermal shift" to a higher melting temperature compared to the vehicle control.

  • Expertise: This protocol validates that the compound can cross the cell membrane and engage its intended target.

Experimental Protocol 4: Phospho-Protein Western Blotting

  • Objective: To determine if target engagement leads to functional inhibition of the kinase's signaling pathway.

  • Methodology:

    • Select a cell line where the target kinase pathway is active (may require stimulation with a growth factor, e.g., EGF for EGFR).

    • Treat cells with the compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify total protein.

    • Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (active) form of the target kinase (autophosphorylation) and its key downstream substrates (e.g., p-AKT, p-ERK).

    • Use antibodies for the total protein levels of each target as loading controls.

  • Expected Result: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates will confirm functional pathway inhibition.

signaling_pathway cluster_pathway Example: EGFR Signaling Pathway cluster_readouts Western Blot Readouts EGF Growth Factor (e.g., EGF) EGFR EGFR (Target Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p_ERK Measure p-ERK ERK->p_ERK AKT AKT PI3K->AKT AKT->Proliferation p_AKT Measure p-AKT AKT->p_AKT Compound Test Compound Compound->EGFR Inhibits (Measure p-EGFR)

Figure 4: Signaling pathway diagram illustrating points of measurement for target validation.

Summary and Future Directions

The molecule 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is built upon the highly validated 2-pyridone scaffold, incorporating functional groups known to be critical for potent biological activity. The collective evidence from analogous compounds strongly suggests a mechanism centered on the inhibition of protein kinases crucial for cell signaling. The proposed experimental framework provides a robust, logical, and self-validating pathway to move from hypothesis to confirmed mechanism of action.

Successful identification and validation of a primary target will open avenues for structure-activity relationship (SAR) studies and lead optimization, with the ultimate goal of developing a novel therapeutic agent.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • Marketed drugs containing pyridinone. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2023). MDPI. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2020). Royal Society of Chemistry. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2018). ResearchGate. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry. [Link]

  • Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. (2023). Tropical Journal of Natural Product Research. [Link]

  • Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. (2011). PubMed Central. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. (2023). MDPI. [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023). PubMed Central. [Link]

  • Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. (2011). Scilit. [Link]

Sources

Unlocking the Therapeutic Potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets.[1][2] This technical guide focuses on a specific, yet highly promising derivative, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate . We will dissect its structural components to hypothesize potential therapeutic targets, grounded in the extensive and growing body of research on pyridinone-containing compounds. This document will serve as a roadmap for researchers, scientists, and drug development professionals, providing not only a theoretical framework for target identification but also actionable, detailed protocols for experimental validation. Our approach is rooted in scientific integrity, ensuring that each proposed step is part of a self-validating system, designed to rigorously test our hypotheses and pave the way for novel therapeutic interventions.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate stems from the unique combination of its constituent chemical moieties. The core of the molecule is the 3-cyano-2(1H)-pyridone ring, a structure renowned for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of substituents—a cyano group, a methyl group, and a sulfanylacetate side chain—further refines its potential interactions with biological macromolecules.

  • The 3-Cyano-2(1H)-Pyridone Core: This heterocyclic system is a versatile pharmacophore. The cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, while the pyridinone ring itself can engage in pi-stacking and hydrophobic interactions.[5] Notably, this core is a key precursor in the synthesis of Tazemetostat, an FDA-approved inhibitor of the enhancer of zeste homolog 2 (EZH2), underscoring its relevance in oncology.[2][5]

  • The Sulfanylacetate Side Chain: The presence of a sulfur atom and a carboxylic acid moiety in the side chain introduces several key features. The thiol linkage offers a potential point of covalent interaction with target proteins, particularly those with reactive cysteine residues. Furthermore, the acetate group can act as a metal chelator or engage in ionic interactions and hydrogen bonding, significantly influencing the molecule's binding affinity and specificity.

This unique structural amalgamation suggests that 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is not a blunt instrument but a finely tuned molecule with the potential for high-affinity, selective interactions with specific biological targets.

Hypothesized Therapeutic Targets: A Data-Driven Approach

Based on the extensive literature on pyridinone derivatives, we can logically infer a set of high-probability therapeutic targets for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. These fall into several key classes of enzymes and signaling proteins that are frequently implicated in human diseases.

Protein Kinases: The Master Regulators

The pyridinone scaffold is a well-established kinase hinge-binder, capable of displacing ATP and inhibiting kinase activity.[6] The structural features of our compound of interest make it a prime candidate for targeting various kinase families.

  • Tyrosine Kinases: Many pyridinone-quinazoline hybrids have shown potent inhibition of tyrosine kinases.[3] The planarity of the pyridinone ring and its hydrogen bonding capabilities are key to this interaction.

  • Mitogen-Activated Protein Kinases (MAPK): The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Pyridinone derivatives have been identified as inhibitors of this pathway.[6]

Epigenetic Modifiers: Reshaping the Transcriptional Landscape

The success of Tazemetostat has firmly established the 3-cyano-2(1H)-pyridone scaffold as a promising starting point for developing inhibitors of epigenetic targets.

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression. The sulfanylacetate moiety of our compound, with its potential metal-chelating properties, could interact with the zinc ion in the active site of HDACs, a common mechanism for HDAC inhibitors.

  • Enhancer of Zeste Homolog 2 (EZH2): As previously mentioned, the 3-cyano-2(1H)-pyridone core is the active pharmacophore of the EZH2 inhibitor Tazemetostat.[5] It is therefore highly plausible that 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate could also exhibit inhibitory activity against this key histone methyltransferase.

Other Potential Targets

The versatility of the pyridinone scaffold extends beyond kinases and epigenetic modifiers.

  • Isocitrate Dehydrogenase (IDH): Mutant IDH enzymes are attractive therapeutic targets in certain cancers. The ability of pyridinone derivatives to interact with metabolic enzymes makes IDH a viable, albeit less probable, target.[3]

  • Formyl Peptide Receptors (FPRs): Recent studies have identified pyridinone derivatives as agonists of FPRs, suggesting a potential role in modulating inflammatory responses, particularly in the context of diseases like rheumatoid arthritis.[7]

The following table summarizes the primary hypothesized targets and the rationale for their selection.

Target ClassSpecific ExamplesRationale for Targeting
Protein Kinases Tyrosine Kinases, MAP KinasesPyridinone core acts as a proven kinase hinge-binder.[6]
Epigenetic Modifiers HDACs, EZH2Structural similarity to known inhibitors like Tazemetostat; potential for metal chelation by the sulfanylacetate group.[5]
Metabolic Enzymes Mutant IDHDocumented activity of pyridinone derivatives against metabolic enzymes.[3]
Inflammatory Receptors Formyl Peptide Receptors (FPRs)Emerging evidence for pyridinone derivatives as FPR agonists.[7]

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to systematically evaluate the interaction of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate with its hypothesized targets.

Initial Broad-Spectrum Kinase Profiling

To efficiently screen for kinase inhibition, a broad-spectrum kinase panel assay is the recommended first step.

Protocol 1: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a diverse panel of at least 100 human kinases. The compound will be tested at a standard concentration of 1 µM.

  • Assay Principle: The assay typically measures the amount of phosphorylated substrate produced by each kinase in the presence and absence of the test compound. This is often detected using a fluorescence- or luminescence-based readout.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. A hit is typically defined as >50% inhibition at 1 µM.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 value.

Diagram 1: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Compound Compound Stock (10mM in DMSO) Assay_Plate Kinase Panel Assay Plate Compound->Assay_Plate Add Compound (1µM) Incubation Incubate with Kinase, Substrate, and ATP Assay_Plate->Incubation Detection Measure Phosphorylation (Fluorescence/Luminescence) Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis Hit_Identification Identify Hits (>50% Inhibition) Data_Analysis->Hit_Identification Dose_Response IC50 Determination for Hits Hit_Identification->Dose_Response

Caption: Workflow for in vitro kinase profiling.

Epigenetic Target Engagement Assays

To investigate the potential interaction with HDACs and EZH2, specific enzymatic assays are required.

Protocol 2: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate: Use a commercially available HDAC fluorometric assay kit (e.g., from Cayman Chemical or R&D Systems). This kit will contain a purified human HDAC enzyme and a fluorogenic substrate.

  • Compound Dilution: Prepare a serial dilution of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate in assay buffer.

  • Assay Procedure: a. Add the HDAC enzyme to the wells of a 96-well plate. b. Add the diluted compound or vehicle control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for the recommended time. e. Stop the reaction and measure the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: In Vitro EZH2 Inhibition Assay

  • Assay Principle: Utilize a homogenous, luminescence-based assay that measures the production of S-adenosyl-L-homocysteine (SAH), a product of the histone methyltransferase reaction.

  • Reagents: Use a commercial EZH2 assay kit (e.g., Promega's MTase-Glo™ Methyltransferase Assay). This will include the EZH2 enzyme, a histone H3 substrate, and the necessary detection reagents.

  • Procedure: Follow the manufacturer's protocol, which will be similar to the HDAC assay, involving incubation of the enzyme, substrate, and compound, followed by detection of the luminescent signal.

  • Data Analysis: Calculate the IC50 value as described for the HDAC assay.

Diagram 2: Epigenetic Target Validation Pathway

Epigenetic_Target_Validation Compound Test Compound HDAC_Assay HDAC Inhibition Assay Compound->HDAC_Assay EZH2_Assay EZH2 Inhibition Assay Compound->EZH2_Assay IC50_HDAC Determine HDAC IC50 HDAC_Assay->IC50_HDAC IC50_EZH2 Determine EZH2 IC50 EZH2_Assay->IC50_EZH2

Caption: Parallel validation of epigenetic targets.

Cellular Assays for Target Validation and Phenotypic Screening

Once a primary target is identified through in vitro assays, it is crucial to validate its engagement in a cellular context and assess the phenotypic consequences.

Protocol 4: Western Blot Analysis for Target Engagement

  • Cell Line Selection: Choose a cell line that is known to be dependent on the activity of the identified target (e.g., a cancer cell line with a specific kinase mutation or EZH2 dependency).

  • Treatment: Treat the cells with varying concentrations of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate for a suitable duration (e.g., 24 hours).

  • Protein Extraction and Western Blotting: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (if applicable) or a downstream marker of EZH2 activity (e.g., H3K27me3). d. Use an antibody against the total protein as a loading control. e. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the target's activity.

Protocol 5: Cell Proliferation/Viability Assay

  • Cell Seeding: Seed the selected cell line in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of the compound.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Use a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay to measure cell viability.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to identifying and validating the therapeutic targets of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. The pyridinone core, a privileged scaffold in drug discovery, provides a strong foundation for hypothesizing its interaction with key cellular targets, particularly protein kinases and epigenetic modifiers. The proposed experimental workflows offer a clear and rigorous path to confirming these hypotheses and elucidating the compound's mechanism of action.

Successful validation of a primary target will open up several avenues for further research, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling. The journey from a promising chemical entity to a clinically viable therapeutic is long and challenging, but the systematic approach detailed herein provides a solid starting point for unlocking the full potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Marketed drugs containing pyridinone. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. Available at: [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • 3-(Cyano((4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)diazenyl)methylene). Pharmaffiliates. Available at: [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • 3-Cyano-6-methyl-2(1H)-pyridinone | 4241-27-4. LookChem. Available at: [Link]

  • Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. Available at: [Link]

  • Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO. Google Patents.
  • 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate: Synthesis, Characterization, and Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive framework for the design of novel therapeutics.[2] Within this class, 3-cyano-2-pyridone derivatives have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of a specific derivative, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, a molecule designed to leverage the established anticancer potential of the cyanopyridone core while introducing a sulfanylacetate side chain to modulate its physicochemical and biological properties.

This document will detail a proposed synthetic pathway for this compound, outline expected characterization data, and explore its potential as an anticancer agent based on the extensive body of literature on related structures. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Chemical Structure and Rationale

The chemical structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is presented below:

The design of this molecule is predicated on the following rationale:

  • 3-Cyano-2-pyridone Core: This heterocyclic system is a well-established pharmacophore with demonstrated antiproliferative activity against a range of cancer cell lines.[3][6] The cyano group and the pyridone ring are crucial for its biological activity.

  • Sulfanylacetate Moiety: The introduction of a sulfanylacetate group at the 2-position serves multiple purposes. It can enhance solubility and bioavailability, and the sulfur atom can participate in key interactions with biological targets. Furthermore, the carboxylic acid group can act as a handle for further derivatization or to engage in hydrogen bonding within a target's active site.

Proposed Synthesis

A plausible and efficient two-step synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is proposed, starting from readily available reagents. The synthesis involves the initial construction of the pyridinone core followed by S-alkylation.

Step 1: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridinethione

The first step involves the synthesis of the key intermediate, 3-cyano-6-hydroxy-4-methyl-2-pyridinethione. This can be achieved through a multicomponent reaction of ethyl acetoacetate, cyanothioacetamide, and a suitable base.

Experimental Protocol:

  • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in absolute ethanol (20 mL), add cyanothioacetamide (1.00 g, 10 mmol).

  • To this mixture, add a catalytic amount of a base such as piperidine or triethylamine (0.2 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridinethione.

Step 2: Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

The final product is synthesized by the S-alkylation of the intermediate pyridinethione with ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • Suspend 3-cyano-6-hydroxy-4-methyl-2-pyridinethione (1.80 g, 10 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (30 mL).

  • Add a base, such as potassium carbonate (1.38 g, 10 mmol) or sodium ethoxide, to the suspension and stir for 15-20 minutes to form the thiolate salt.

  • To the resulting mixture, add ethyl chloroacetate (1.23 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 3-4 to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Pyridinethione Formation cluster_step2 Step 2: S-Alkylation and Hydrolysis A Ethyl Acetoacetate D Reflux in Ethanol A->D B Cyanothioacetamide B->D C Base (Piperidine) C->D E 3-Cyano-6-hydroxy-4-methyl-2-pyridinethione D->E H Reaction in DMF/Ethanol E->H F Ethyl Chloroacetate F->H G Base (K2CO3) G->H I Acidification (HCl) H->I J 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate I->J

Caption: Synthetic workflow for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected:[7][8]

Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.0-13.0 (br s, 1H, COOH), 7.0-7.5 (s, 1H, pyridone H), 4.0-4.2 (s, 2H, SCH₂), 2.2-2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 168-172 (COOH), 160-165 (C=O), 150-155 (C-S), 145-150 (C-CH₃), 115-120 (CN), 105-110 (C-CN), 90-95 (pyridone CH), 35-40 (SCH₂), 18-22 (CH₃)
FT-IR (KBr, cm⁻¹)3400-3500 (O-H stretch, broad), 2210-2230 (C≡N stretch), 1680-1710 (C=O stretch, acid), 1640-1660 (C=O stretch, pyridone)
Mass Spectrometry (ESI-)m/z calculated for C₉H₈N₂O₃S: 224.03. Expected [M-H]⁻: 223.02

Potential Anticancer Activity and Mechanism of Action

The 3-cyano-2-pyridone scaffold is a recurring motif in compounds with significant anticancer activity.[3][5][6] Numerous studies have demonstrated the potent antiproliferative effects of these derivatives against a wide array of human cancer cell lines, including those of the breast, liver, and lung.[3][9]

In Vitro Anticancer Screening

A standard approach to evaluate the anticancer potential of a novel compound is to screen it against a panel of human cancer cell lines using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This assay provides quantitative data on the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Experimental Protocol (MTT Assay):

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Mechanisms of Action

The anticancer activity of pyridinone derivatives has been attributed to several mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3][6]

  • Induction of Apoptosis: Many pyridinone-based anticancer agents trigger programmed cell death in cancer cells. This can be assessed by techniques such as Annexin V/propidium iodide staining followed by flow cytometry.[10]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[3] The effect on the cell cycle can be analyzed by flow cytometry of propidium iodide-stained cells.[10]

  • Kinase Inhibition: The pyridinone scaffold is a known hinge-binding motif for various protein kinases, which are often dysregulated in cancer.[6] Inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2, can be a potential mechanism of action.[11]

Visualization of Potential Biological Mechanisms:

Biological_Mechanisms cluster_effects Cellular Effects A 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate B Cancer Cell A->B C Induction of Apoptosis B->C D Cell Cycle Arrest (e.g., G2/M) B->D E Kinase Inhibition (e.g., VEGFR-2) B->E F Inhibition of Tumor Growth C->F D->F E->F

Caption: Potential anticancer mechanisms of the target compound.

Conclusion and Future Directions

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate represents a promising lead compound for the development of novel anticancer agents. Its design is rooted in the well-established anticancer properties of the 3-cyano-2-pyridone scaffold. The proposed synthetic route is straightforward and utilizes readily available starting materials.

Further research should focus on the synthesis and thorough characterization of this compound, followed by comprehensive in vitro and in vivo evaluation of its anticancer activity. Elucidation of its precise mechanism of action will be crucial for its future development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the identification of even more potent and selective anticancer drug candidates.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. Available at: [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Tropical Journal of Natural Product Research. Tropical Journal of Natural Product Research. Available at: [Link]

  • 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid. PubChem. Available at: [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Tehnički vjesnik. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

  • (PDF) Anticancer Functions of Pyridine Heterocycles. ResearchGate. Available at: [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. Available at: [Link]

Sources

"2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate: Structure, Properties, and Therapeutic Potential

Introduction

The pyridinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and clinically significant pharmaceuticals.[1] Specifically, the 3-cyano-2-pyridone nucleus has garnered substantial interest in medicinal chemistry due to its versatile reactivity and its presence in natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, cardiotonic, and anti-inflammatory effects.[1][2][3] This technical guide focuses on a specific derivative, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate , providing a comprehensive overview of its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential therapeutic applications based on the established knowledge of structurally related analogues.

While direct experimental data for this exact molecule is not extensively available in public literature, this guide, intended for researchers, scientists, and drug development professionals, will synthesize information from closely related compounds to offer valuable insights. By examining the structure-activity relationships of similar 3-cyano-2-pyridone derivatives, we can infer the potential of this compound as a valuable subject for further investigation in drug discovery programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate combines the key features of the 3-cyano-2-pyridone core with a sulfanylacetate group at the 2-position. The presence of the cyano group, the pyridinone ring, the methyl group, and the flexible sulfanylacetate side chain are all expected to contribute to its chemical reactivity and biological profile. The pyridinone moiety exists in tautomeric equilibrium with its corresponding hydroxypyridine form.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and provide a preliminary understanding of its potential behavior in biological systems.

PropertyPredicted Value
Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
IUPAC Name 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid
Topological Polar Surface Area (TPSA) 115.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 3
Structural Diagram

chemical_structure cluster_pyridine N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 S S C2->S C4 C C3->C4 CN C≡N C3->CN C5 C C4->C5 CH3_group CH₃ C4->CH3_group C6 C C5->C6 C6->N1 O_double_bond O C6->O_double_bond = CH2 CH₂ S->CH2 COOH COOH CH2->COOH

Caption: Chemical structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-cyano-2-pyridone derivatives often involves a multicomponent reaction strategy, which is highly efficient for generating molecular diversity.[5] A plausible synthetic route for the target compound can be conceptualized based on established methodologies for similar structures.

Hypothetical Synthetic Pathway

A likely approach would involve a two-step process: first, the synthesis of the 2-mercapto-3-cyano-4-methyl-6-oxo-1H-pyridine intermediate, followed by its S-alkylation with an appropriate acetate precursor.

synthesis_workflow cluster_step1 Step 1: Pyridinethione Formation cluster_step2 Step 2: S-Alkylation ethyl_acetoacetate Ethyl Acetoacetate reaction1 Gewald Reaction ethyl_acetoacetate->reaction1 cyanoacetamide Cyanoacetamide cyanoacetamide->reaction1 sulfur Elemental Sulfur sulfur->reaction1 base1 Base (e.g., Piperidine) base1->reaction1 intermediate 2-Mercapto-3-cyano-4-methyl-6-oxo-1H-pyridine reaction2 Nucleophilic Substitution intermediate->reaction2 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction2 base2 Base (e.g., K₂CO₃) base2->reaction2 product 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate reaction1->intermediate reaction2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Mercapto-3-cyano-4-methyl-6-oxo-1H-pyridine

  • To a solution of ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a suitable base, such as piperidine or morpholine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into acidified ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the intermediate pyridinethione. This type of reaction is a variation of the Gewald reaction, a well-established method for synthesizing substituted thiophenes and related heterocycles.

Step 2: Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

  • Suspend the intermediate from Step 1 (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a base like potassium carbonate (1.5 equivalents) to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Add chloroacetic acid or ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or gentle heating (50-60 °C) for 2-4 hours.[6]

  • After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Potential Biological Activity and Therapeutic Applications

The 3-cyano-2-pyridone scaffold is a well-known pharmacophore associated with a range of biological activities.[1] Structurally similar compounds have demonstrated potent anticancer, insecticidal, and enzyme inhibitory activities.

Anticancer Potential

Many 3-cyano-2-pyridone derivatives have been reported as potent anticancer agents.[2][3] For example, compounds with this core have been identified as inhibitors of oncogenic kinases, which are crucial for cancer cell survival and proliferation.[3] The target compound, with its specific substitution pattern, could potentially exhibit antiproliferative activity against various cancer cell lines.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Compound Pyridinone Compound Compound->RTK Inhibition RAF RAF (e.g., BRAFV600E) Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Enzyme Inhibition

The cyano group and the pyridinone ring can participate in hydrogen bonding and other interactions within enzyme active sites. Quinazolin-4-one/3-cyanopyridin-2-one hybrids have been designed as dual inhibitors of EGFR and BRAFV600E, two key kinases in cancer signaling pathways.[5] The nitrile group, in particular, has been shown to be essential for forming hydrogen bonds with key residues in the active sites of these enzymes.[5]

Other Potential Activities

Derivatives of 2-((3-Cyano-pyridin-2-yl)thio)acetamide have shown insecticidal activity against aphids.[7] This suggests that the sulfanylacetate moiety, when combined with the cyanopyridine core, can lead to compounds with agrochemical applications. Additionally, various pyridine derivatives are used as herbicides, fungicides, and pesticides.[6]

Experimental Protocols for Evaluation

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N), carbonyl (C=O), and N-H bonds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer cells).[3][8]

  • Cell Culture: Culture the selected cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is a promising, yet underexplored, member of the 3-cyano-2-pyridone family of heterocyclic compounds. Based on the extensive research on analogous structures, this molecule is predicted to possess significant biological activity, particularly in the realm of oncology. The proposed synthetic route is feasible and relies on well-established chemical transformations. Further investigation, including its synthesis, full characterization, and comprehensive biological evaluation, is warranted to unlock its full therapeutic potential. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing compound.

References

  • Echemi. (n.d.). ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl]acetate.
  • Moldb. (n.d.). 2-{[3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid.
  • BLDpharm. (n.d.). 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • Google Patents. (n.d.). EP 2 368 550 B1.
  • National Institutes of Health. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate.
  • Tropical Journal of Natural Product Research. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives.
  • PubChem. (n.d.). 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid.
  • Frontiers. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • LookChem. (n.d.). Cas 4241-27-4,3-Cyano-6-methyl-2(1H)-pyridinone.
  • ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • PubChem. (n.d.). Ethyl 2-[(6-cyano-2-pyridinyl)sulfanyl]acetate.
  • ChemSrc. (n.d.). {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid.
  • PubChem. (n.d.). ethyl 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-pyridin-1-yl]acetate.
  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • Cenmed Enterprises. (n.d.). 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide.
  • National Institutes of Health. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity.
  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

Spectroscopic Analysis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure

The foundational structure is 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid. The corresponding acetate ester would feature an ethyl or methyl group attached to the carboxylic acid moiety.

Chemical Structure of 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid

A 2D representation of the core molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound. For 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for C₉H₈N₂O₃S [1]

AdductCalculated m/z
[M+H]⁺225.03284
[M+Na]⁺247.01478
[M-H]⁻223.01828
[M]⁺224.02501

Interpretation:

The predicted data indicates the expected mass-to-charge ratios for various ionized forms of the molecule.[1] The [M+H]⁺ peak is often the most abundant in electrospray ionization (ESI) in positive mode, while the [M-H]⁻ peak is characteristic of the negative mode. The presence of these ions at the specified high-resolution m/z values would confirm the molecular formula of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related 3-cyano-2-pyridone derivative shows characteristic absorption bands that can be extrapolated to the target molecule.[2]

Table 2: Characteristic IR Absorption Bands for 3-Cyano-2-Pyridone Derivatives

Wavenumber (cm⁻¹)Functional Group
2215–2216C≡N (Nitrile)
1653–1674C=O (Amide)

Interpretation:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2215-2216 cm⁻¹ for the cyano group.[2]

  • Amide (C=O) Stretch: The carbonyl group of the pyridone ring will exhibit a strong absorption band around 1653–1674 cm⁻¹.[2]

  • Carboxylic Acid (C=O and O-H) Stretches: For the acetic acid moiety, a broad O-H stretch is expected from 2500-3300 cm⁻¹, and a C=O stretch around 1700-1725 cm⁻¹. For the acetate ester, the C=O stretch would be in a similar region, and C-O stretches would appear in the 1000-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific data for the target molecule is unavailable, data from structurally similar pyridone derivatives can provide expected chemical shift ranges.[3][4]

¹H NMR Spectroscopy (Predicted):

  • Pyridone Ring Proton: A singlet is expected for the proton on the pyridone ring, likely in the range of 6.0-7.0 ppm.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group would appear in the upfield region, around 2.2-2.5 ppm.

  • Sulfanylacetate Protons: The two protons of the CH₂ group adjacent to the sulfur and carbonyl groups would likely appear as a singlet between 3.5 and 4.5 ppm.

  • NH Proton: The proton on the nitrogen of the pyridone ring will appear as a broad singlet, typically in the downfield region (11.0-13.0 ppm), and its position can be solvent-dependent.[3][4]

  • Carboxylic Acid Proton: For the acid, a very broad singlet would be observed far downfield. For an ethyl acetate ester, a quartet around 4.2 ppm and a triplet around 1.3 ppm would be expected for the OCH₂ and CH₃ groups, respectively.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: The carbonyl carbons of the pyridone and the acetate/acetic acid moieties are expected in the downfield region, around 160-175 ppm.

  • Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

  • Pyridone Ring Carbons: The sp² hybridized carbons of the pyridone ring will appear between 100 and 150 ppm.

  • Methyl Carbon: The methyl carbon will be observed in the upfield region, typically around 15-25 ppm.

  • Sulfanylacetate Carbon: The CH₂ carbon will likely resonate in the range of 30-40 ppm.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Mass Spectrometry (High-Resolution):

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000.

  • Data Analysis: Process the raw data to identify the monoisotopic masses of the parent ions and compare them with the calculated theoretical masses.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is a stepwise process where data from each spectroscopic technique corroborates the others.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry (MS) MS_Interp Determine Molecular Formula (e.g., C₉H₈N₂O₃S) MS->MS_Interp IR Infrared (IR) Spectroscopy IR_Interp Identify Functional Groups (C≡N, C=O, C-S, etc.) IR->IR_Interp NMR NMR Spectroscopy (¹H & ¹³C) NMR_Interp Elucidate Carbon-Hydrogen Framework (Connectivity & Environment) NMR->NMR_Interp Confirmation Confirmed Structure MS_Interp->Confirmation Corroborates IR_Interp->Confirmation Corroborates NMR_Interp->Confirmation Corroborates

Workflow for integrated spectroscopic analysis.

The comprehensive spectroscopic characterization using mass spectrometry, IR, and NMR spectroscopy provides a detailed and unambiguous confirmation of the molecular structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid and its ester derivatives. Each technique offers complementary information that, when combined, validates the presence of all key functional groups and the overall molecular framework. This foundational data is essential for researchers and scientists working on the development and application of this important class of heterocyclic compounds.

References

  • Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate - PMC - NIH. Available at: [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO México. Available at: [Link]

  • 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid - PubChem. Available at: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - NIH. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available at: [Link]

  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-styryl]pyridin-2-yl}sulfanyl)acetate. Available at: [Link]

  • Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (CAS 134616-73-2): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, a heterocyclic compound belonging to the esteemed pyridinone class. We delve into its synthesis, physicochemical properties, and explore its potential as a versatile scaffold in drug discovery, with a particular focus on its prospective applications in oncology and cardiovascular medicine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical methodologies to facilitate further investigation and application of this promising molecule.

Introduction: The Significance of the Pyridinone Core

The pyridinone nucleus is a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[2] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1][2]

The subject of this guide, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, incorporates several key pharmacophoric elements: the 3-cyano-2-pyridone core, a lipophilic methyl group, and a flexible sulfanylacetate side chain. This combination of features suggests a high potential for this molecule to exhibit significant biological activity and serve as a valuable starting point for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource
CAS Number 134616-73-2Internal Database
Molecular Formula C9H8N2O3SCalculated
Molecular Weight 224.24 g/mol Calculated
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred
LogP Estimated to be in the range of 1.0-2.0Inferred

Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

The synthesis of the title compound is anticipated to proceed through a two-step sequence, beginning with the formation of the pyridinethione core followed by S-alkylation.

Synthesis of the Precursor: 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

The precursor, 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, can be synthesized via a multicomponent reaction involving ethyl acetoacetate, cyanothioacetamide, and a suitable catalyst. This approach is a common and efficient method for constructing the 3-cyano-2-thioxopyridine scaffold.[2]

Experimental Protocol: Synthesis of 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), cyanothioacetamide (1 equivalent), and a basic catalyst such as piperidine or sodium ethoxide (catalytic amount) in a suitable solvent like ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.

S-Alkylation to Yield 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

The final step involves the S-alkylation of the 2-thioxo group of the precursor with an appropriate acetate-containing electrophile, such as ethyl bromoacetate or ethyl chloroacetate.[3] This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.

Experimental Protocol: Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

  • Reaction Setup: Dissolve 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Addition of Base and Electrophile: Add a base, such as potassium carbonate or sodium hydride (1.1 equivalents), to the solution and stir for a short period to facilitate the formation of the thiolate anion. Subsequently, add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product. Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures if desired.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation A Ethyl Acetoacetate D 2-mercapto-4-methyl-6-oxo- 1,6-dihydropyridine-3-carbonitrile A->D Reflux B Cyanothioacetamide B->D Reflux C Base (e.g., Piperidine) in Ethanol C->D Reflux G 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate D->G Stir at RT E Ethyl Bromoacetate E->G F Base (e.g., K2CO3) in DMF F->G

Figure 1: Synthetic workflow for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is not extensively reported in the public domain, the well-established activities of structurally related 3-cyano-2-pyridone derivatives provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous 3-cyano-2-pyridone derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[2][4] These compounds are known to target key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been identified as inhibitors of oncogenic serine/threonine kinases.[2]

Hypothesized Mechanism of Action: The planar pyridinone ring can intercalate into DNA or bind to the ATP-binding pocket of kinases, while the cyano and sulfanylacetate groups can form crucial hydrogen bonds and other interactions with amino acid residues in the active site.

Anticancer_MoA cluster_pathway Cancer Cell Signaling Kinase Oncogenic Kinase (e.g., PIM-1) Substrate Substrate Protein Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Compound 2-[(3-cyano-4-methyl-6-oxo-1H- pyridin-2-yl)sulfanyl]acetate Compound->Kinase Inhibition

Figure 2: Hypothesized mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung carcinoma) in 96-well plates and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values.

Cardiotonic Activity

The 3-cyano-2-pyridone scaffold is a core component of the well-known cardiotonic drug Milrinone, which acts as a phosphodiesterase 3 (PDE3) inhibitor.[2] PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic (increased contractility) and vasodilatory effects.[5][6]

Hypothesized Mechanism of Action: The pyridinone ring of the title compound may mimic the endogenous substrate of PDE3, binding to the active site and preventing the hydrolysis of cAMP. The sulfanylacetate moiety could potentially form additional interactions within the enzyme's active site, influencing potency and selectivity.

Cardiotonic_MoA cluster_cell Cardiac Myocyte ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Ca_channel Calcium Channels PKA->Ca_channel Contraction Increased Contractility Ca_channel->Contraction Compound 2-[(3-cyano-4-methyl-6-oxo-1H- pyridin-2-yl)sulfanyl]acetate Compound->PDE3 Inhibition

Figure 3: Hypothesized mechanism of cardiotonic activity via PDE3 inhibition.

Experimental Protocol: In Vitro PDE3 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human recombinant PDE3 enzyme and a fluorescently labeled cAMP substrate.

  • Compound Incubation: Add varying concentrations of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate to the reaction mixture and incubate at 37°C.

  • Detection: Stop the reaction and add a binding agent that specifically binds to the fluorescently labeled product (AMP).

  • Data Analysis: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent product by the inhibitor. Calculate the IC50 value from the dose-response curve.

Future Directions and Conclusion

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate represents a molecule of significant interest for further investigation in drug discovery. The established synthetic routes to the 3-cyano-2-pyridone core, coupled with the predicted biological activities based on its structural features, make it an attractive candidate for screening in anticancer and cardiovascular disease models.

Future research should focus on:

  • Optimizing the Synthesis: Developing a high-yield, scalable synthesis for the title compound and its derivatives.

  • Comprehensive Biological Evaluation: Performing in-depth in vitro and in vivo studies to confirm its anticancer and cardiotonic activities and to elucidate its precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the methyl and sulfanylacetate groups to explore the SAR and optimize potency and selectivity.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry. [Link]

  • Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Journal of the Iranian Chemical Society. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. [Link]

  • [Potential Cardiotonic Agents. 2. Synthesis and Pharmacologic Properties of 5-(pyri-4-yl)- And 5-phenyl Substituted 3-cyano-6-methyl-2-oxaalkylaminopyridines]. Pharmazie. [Link]

  • Synthesis and anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of General Chemistry. [Link]

  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]

  • Tropical Journal of Natural Product Research. Tropical Journal of Natural Product Research. [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

  • Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco. [Link]

  • Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin. [Link]

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. [Link]

  • Discovery of potent cyclic GMP phosphodiesterase inhibitors. 2-Pyridyl- and 2-imidazolylquinazolines possessing cyclic GMP phosphodiesterase and thromboxane synthesis inhibitory activities. Journal of Medicinal Chemistry. [Link]

  • Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives.
  • Process for the preparation of substituted pyridines.
  • Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Medicinal Chemistry. [Link]

  • The synthetic method of 2-cyano group-3-picoline.
  • Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic pathway, commencing with the construction of the core pyridone heterocycle, followed by thionation and subsequent S-alkylation. This guide is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a foundational understanding of the underlying chemical principles for researchers in the field.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization at various positions of the pyridone ring allows for the modulation of pharmacological properties, making the development of efficient synthetic routes to its derivatives a key focus of chemical research. The title compound, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, incorporates a reactive ester functionality tethered to the pyridone core via a thioether linkage. This structural motif presents opportunities for further chemical elaboration, such as amide formation or hydrolysis to the corresponding carboxylic acid, making it a valuable intermediate for the generation of compound libraries for drug discovery and other applications.

The synthesis strategy outlined below follows a logical and efficient progression:

  • Part A: Synthesis of the Pyridone Core. Construction of the central heterocyclic system, 3-cyano-4-methyl-6-oxo-1H-pyridin-2-one, via a base-catalyzed condensation reaction.

  • Part B: Thionation of the Pyridone. Conversion of the 2-oxo functionality to a 2-thioxo group, creating the necessary precursor for S-alkylation.

  • Part C: S-Alkylation to Yield the Final Product. Attachment of the acetate moiety through a nucleophilic substitution reaction on the sulfur atom.

This document provides detailed, step-by-step protocols for each stage, supported by mechanistic insights and references to authoritative literature.

Synthesis Pathway Overview

The overall synthetic workflow is depicted below. The initial step involves the synthesis of the pyridone intermediate, which is then converted to a thiopyridone. The final step is the S-alkylation to yield the target compound.

Synthesis_Workflow cluster_0 Part A: Pyridone Core Synthesis cluster_1 Part B: Thionation cluster_2 Part C: S-Alkylation A Ethyl Acetoacetate + Cyanoacetamide B 3-cyano-4-methyl-6-oxo-1H-pyridin-2-one (Intermediate 1) A->B  KOH, Ethanol, Reflux C Intermediate 1 D 3-cyano-4-methyl-6-oxo-1H-pyridine-2-thione (Intermediate 2) C->D  Lawesson's Reagent, Toluene, Reflux E Intermediate 2 F 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (Final Product) E->F  K2CO3, DMF G Ethyl Chloroacetate G->F

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Part A: Synthesis of 3-cyano-4-methyl-6-oxo-1H-pyridin-2-one (Intermediate 1)

This procedure is based on the well-established Guareschi-Thorpe condensation, which provides a reliable method for constructing the 3-cyano-2-pyridone core.[1][3]

Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH) in absolute ethanol.

  • Addition of Reactants: To the ethanolic KOH solution, add ethyl acetoacetate followed by cyanoacetamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the solid under vacuum to yield 3-cyano-4-methyl-6-oxo-1H-pyridin-2-one as a solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Ethyl Acetoacetate130.140.101.013.01 g
Cyanoacetamide84.080.101.08.41 g
Potassium Hydroxide56.110.111.16.17 g
Absolute Ethanol---100 mL
Expected Yield 150.14 --~75-85%
Part B: Synthesis of 3-cyano-4-methyl-6-oxo-1H-pyridine-2-thione (Intermediate 2)

The conversion of the pyridone to the corresponding thiopyridone is achieved using Lawesson's Reagent. This reagent is a highly effective thionating agent for amides and lactams.[4][5] The reaction proceeds via a thiaoxaphosphetane intermediate.

Methodology:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-cyano-4-methyl-6-oxo-1H-pyridin-2-one (Intermediate 1) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent to the suspension in one portion.

  • Reaction: Heat the mixture to reflux (approximately 110°C) with stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is typically complete in 3-5 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 3-cyano-4-methyl-6-oxo-1H-pyridine-2-thione.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsMass
Intermediate 1150.140.051.07.51 g
Lawesson's Reagent404.470.02750.5511.12 g
Anhydrous Toluene---100 mL
Expected Yield 166.20 --~60-70%
Part C: Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (Final Product)

This final step involves the S-alkylation of the thiopyridone intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the 2-mercaptopyridine tautomer attacks the electrophilic carbon of ethyl chloroacetate.[6]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-cyano-4-methyl-6-oxo-1H-pyridine-2-thione (Intermediate 2) in dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution. The base deprotonates the thiol, generating a more nucleophilic thiolate.

  • Alkylating Agent Addition: Add ethyl chloroacetate dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into ice-water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Intermediate 2166.200.031.04.99 g
Ethyl Chloroacetate122.550.0331.14.04 g
Potassium Carbonate138.210.0451.56.22 g
DMF---50 mL
Expected Yield 252.26 --~80-90%

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C≡N, C=O, C=S).

  • Melting Point (m.p.): To assess the purity of the solid products.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lawesson's Reagent has a strong, unpleasant odor and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

A numbered list of all sources cited in this document.

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society. [Link not available]
  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. [Link]

  • Hussein, F. A., et al. (2023). Synthesis, Characterization, and Anticancer Evaluation of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. [Link]

  • Aran, V. J., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry. [Link]

  • Ghareb, N., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Gouda, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • Hassan, A. A., et al. (2003). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ChemInform. [Link]

  • El-Sayed, W. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences. [Link]

  • Ozturk, T. Use of Lawesson's reagent in organic syntheses. Semantic Scholar. [Link]

  • Mijin, D. Z., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

  • El-Gharably, A. A., et al. (1985). Interaction of P2S5–pyridine with enamines. Synthesis and reactions of l,6-trimethylene-5-cyano-2-mercapto-l,3,2-diazaphosphorine-2-thione. Semantic Scholar. [Link]

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala. [Link]

  • Chicha, H., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

Sources

Application Notes and Protocols for the Purification of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is a substituted pyridone derivative of significant interest in pharmaceutical and chemical research. The presence of multiple functional groups—a cyano group, a pyridone ring, a sulfide linkage, and a carboxylic acid moiety—imparts a unique chemical character to the molecule, making its purification a critical yet challenging step in its synthesis and application. High purity is essential for accurate biological evaluation, drug development, and mechanistic studies.

This document provides a comprehensive guide to the purification of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, targeting researchers, scientists, and drug development professionals. We will explore various purification techniques, from classical recrystallization and acid-base extraction to modern chromatographic methods, with a focus on the scientific principles underpinning each protocol.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is an amphoteric compound, possessing both acidic and basic centers.

  • Acidic Center: The carboxylic acid group of the acetate moiety is the primary acidic site, with a pKa value typically in the range of 3-5.

  • Basic Center: The pyridone ring nitrogen can be protonated, exhibiting basic properties. The predicted pKa for the conjugate acid of a similar structure, 3-cyano-6-methyl-2(1H)-pyridinone, is approximately 9.03.[1]

This amphoteric nature allows for unique purification strategies, particularly acid-base extraction, but can also complicate chromatographic separations on standard silica gel due to strong interactions.

Purification via Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique that leverages the differential solubility of the neutral and ionized forms of the target compound in immiscible aqueous and organic phases.[2][3][4][5] Given the amphoteric nature of our target molecule, a carefully designed pH-swing extraction can effectively remove neutral organic impurities and some acidic or basic byproducts.

Principle of the Method

The strategy involves selectively partitioning the target molecule into the aqueous phase by converting it into its salt form, while leaving non-ionizable impurities in the organic phase. By adjusting the pH, the compound can be selectively protonated or deprotonated.

G cluster_0 Step 1: Dissolution & Basic Extraction cluster_1 Step 2: Acidification & Re-extraction A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO3 (pH ~8.5) A->B C Aqueous Layer: Deprotonated Target Compound (Water-Soluble Salt) B->C Target partitions D Organic Layer: Neutral Impurities B->D Impurities remain E Aqueous Layer from Step 1 F Adjust pH to ~2-3 with HCl E->F G Precipitated/Oily Neutral Target Compound F->G H Extract with fresh Organic Solvent G->H I Organic Layer: Purified Target Compound H->I J Aqueous Layer: Inorganic Salts H->J

Detailed Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Initial Wash (Optional): Wash the organic layer with water to remove any highly polar, water-soluble impurities.

  • Basic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not the pyridone (pKa of conjugate acid ~9).

    • Shake the funnel vigorously, venting frequently to release any CO₂ pressure. [6] * Allow the layers to separate. The deprotonated target molecule, now a water-soluble carboxylate salt, will partition into the aqueous (bottom) layer. Neutral impurities will remain in the organic (top) layer.

    • Drain the aqueous layer and repeat the extraction on the organic layer two more times with fresh NaHCO₃ solution to maximize recovery.

  • Acidification and Isolation:

    • Combine all aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as checked with pH paper. The target compound will protonate and precipitate out of the solution if it is a solid, or form an oil.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

  • Back-Extraction (if necessary):

    • If the protonated compound does not precipitate or forms an oil, it must be extracted back into an organic solvent.

    • Transfer the acidified aqueous solution to a separatory funnel and extract three times with a fresh portion of an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. [7]

Solvent Selection: The Key to Success

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale & Expected Outcome
Ethanol Often a good starting point for polar heterocyclic compounds. A related 3-cyano-6-methyl-2(1H)-pyridone is reported to be recrystallized from 50% ethanol. [2]
Isopropanol Similar to ethanol but less polar; may offer different solubility characteristics. Used for recrystallizing pyridone-carboxylic acid derivatives. [8]
Acetonitrile A polar aprotic solvent that can be effective for compounds with multiple polar functional groups.
Water Due to the carboxylic acid and pyridone moieties, solubility in hot water is possible. Slow cooling is crucial.
Ethanol/Water A co-solvent system that allows for fine-tuning of polarity to achieve optimal solubility differences.
Acetic Acid Can be a good solvent for amphoteric compounds, but removal can be challenging.
Detailed Protocol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. [9]For a polar, amphoteric compound like 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, both normal-phase and reversed-phase chromatography are viable options.

G cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography A Stationary Phase: Silica Gel (acidic) C Challenge: Strong interaction of basic pyridine ring with acidic silica, leading to peak tailing. A->C B Mobile Phase: Non-polar/Polar mixture (e.g., Hexane/Ethyl Acetate) B->C D Solution: Add basic modifier (e.g., 0.1-1% Triethylamine) to mobile phase to neutralize silanol groups. C->D E Stationary Phase: C18-modified Silica (non-polar) G Advantage: Good for polar compounds. Peak shape can be improved by controlling ionization state. E->G F Mobile Phase: Polar mixture (e.g., Water/Acetonitrile) F->G H Strategy: Add modifier (e.g., 0.1% Formic Acid) to suppress ionization of carboxylic acid, increasing retention and improving peak shape. G->H

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

Protocol 1: Normal-Phase Flash Column Chromatography

This method is suitable for moderately polar compounds. However, the basicity of the pyridine ring can lead to strong interactions with the acidic silanol groups of the silica gel, causing peak tailing. [10]

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent) Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). [5] * Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • A gradient of increasing polarity is often effective. For highly polar compounds, a system like dichloromethane/methanol may be necessary.

    • Crucial Tip: To mitigate peak tailing, add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent. [1]3. Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, use "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution and Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase if using a gradient. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Normal-Phase Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel 60
Mobile Phase Gradient of 20% to 100% Ethyl Acetate in Hexanes, with 0.5% Triethylamine
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Reversed-Phase Flash/Preparative HPLC

Reversed-phase chromatography is often the method of choice for purifying polar compounds. [11]The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase Selection:

    • A mixture of water and an organic modifier (acetonitrile or methanol).

    • pH Adjustment: The separation can be significantly improved by controlling the ionization state of the analyte. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will lower the pH. At a pH well below the carboxylic acid's pKa, the molecule will be neutral, leading to better retention and sharper peaks on a C18 column. [11]3. Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and the organic modifier.

  • Elution: Start with a high percentage of the aqueous phase and run a gradient to increase the percentage of the organic modifier.

  • Fraction Collection and Isolation: Collect fractions and analyze for purity. For preparative HPLC, fractions containing volatile buffers (like formic acid or ammonium formate) can be lyophilized or evaporated to obtain the pure compound.

Table 3: Example Reversed-Phase HPLC Parameters

ParameterRecommendation
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20-30 minutes
Detection UV at 254 nm and/or 280 nm

Summary and Recommendations

The optimal purification strategy for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate depends on the scale of the synthesis and the nature of the impurities.

  • For Initial, Large-Scale Cleanup: An acid-base extraction is highly recommended as a first step to remove the bulk of neutral impurities. It is efficient, cost-effective, and exploits the unique amphoteric nature of the target molecule.

  • For Crystalline Solids: Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be a very effective final purification step to obtain high-purity material, especially after a preliminary cleanup.

  • For Challenging Separations: When dealing with closely related polar impurities, reversed-phase preparative HPLC offers the highest resolution. By controlling the mobile phase pH with an acidic modifier, excellent peak shape and separation can be achieved.

  • Alternative Chromatographic Method: If reversed-phase is not available, normal-phase column chromatography on silica gel can be used, but it is imperative to add a basic modifier like triethylamine to the eluent to prevent significant peak tailing.

By understanding the chemical properties of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate and applying the principles outlined in these protocols, researchers can confidently achieve the high level of purity required for their scientific endeavors.

References

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • LookChem. (n.d.). 3-Cyano-6-methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of Pyridone Derivatives.
  • ACS Publications. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Teledyne ISCO. (2018, December 7).
  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • Azizian, H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Warwick. (n.d.).
  • Chrom Tech, Inc. (2024, November 20).
  • Google Patents. (n.d.).
  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Nangia, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • ResearchGate. (2021, July). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube.
  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
  • University of Twente Research Information. (n.d.).
  • ChemicalBook. (n.d.). 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone.
  • PubMed. (2013, June 17).
  • MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.
  • ResearchGate. (n.d.). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
  • PubChem. (n.d.). Thioglycolic Acid.
  • Wikipedia. (n.d.). 2-Mercaptopyridine.
  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • American Chemical Society. (2025, December 26). Copper(II)
  • PubChem. (n.d.). (2S,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl].
  • PubChem. (n.d.).
  • BLD Pharm. (n.d.). 93271-59-1|3-Cyano-4-methyl-2-pyridone.
  • Organic Chemistry Data. (2022, April 7).
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • Utah Tech University. (n.d.). pKa Chart.
  • Stenutz. (n.d.).

Sources

"2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assay Development for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Characterizing Novel Pyridinone Derivatives

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory functions.[1][2][3] When encountering a novel pyridinone derivative such as "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate," a systematic and tiered approach to in vitro assay development is crucial for elucidating its biological function and potential therapeutic value.

This guide provides a comprehensive framework for the initial characterization of this compound, beginning with a broad assessment of its cellular effects and progressing to a more focused investigation of a plausible molecular target. We present a two-stage assay cascade:

  • Primary Assay: A cell-based cytotoxicity/cytostatic assay (MTT) to determine the compound's effect on cell viability. This provides a foundational, phenotypic understanding of the compound's potency.

  • Secondary Assay: A biochemical kinase inhibition assay (luminescent) to investigate a high-probability mechanism of action. Many pyridinone derivatives are known to target kinases, making this a logical and data-driven next step.[2][4]

This document is designed to be a practical resource, offering not just protocols but also the underlying scientific rationale, validation strategies, and data interpretation guidelines necessary for a robust drug discovery campaign.[5][6]

Part 1: Primary Phenotypic Screening - The MTT Cell Viability Assay

The first step in characterizing a novel compound is to assess its overall effect on living cells. The MTT assay is a reliable, colorimetric method widely used for this purpose.[7] It provides a quantitative measure of cell metabolic activity, which in most cases, correlates with the number of viable cells.[8]

Principle of the MTT Assay

The assay's principle lies in the capacity of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells to Exponential Growth Phase cell_harvest 2. Harvest and Count Cells cell_seed 3. Seed Cells into 96-well Plate compound_prep 4. Prepare Serial Dilutions of Test Compound add_compound 5. Add Compound to Wells cell_seed->add_compound compound_prep->add_compound incubate_cells 6. Incubate for 48-72 hours add_compound->incubate_cells add_mtt 7. Add MTT Reagent (Incubate 2-4 hours) incubate_cells->add_mtt solubilize 8. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_plate 9. Read Absorbance at ~570 nm solubilize->read_plate plot_data 10. Plot Absorbance vs. Log[Compound] read_plate->plot_data calc_ic50 11. Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • Test Compound: 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

  • Cell Line: e.g., HepG2 (human liver cancer) or MCF-7 (human breast cancer)

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Include a vehicle control (DMSO only) and a no-cell blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Reaction:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100.

  • Determine IC50:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Hypothetical Data Presentation:

Compound Conc. (µM)Log [Conc.]% Viability (Mean)% Viability (SD)
0 (Vehicle)N/A100.04.5
0.1-1.098.25.1
0.5-0.391.54.8
1.00.075.36.2
5.00.752.15.5
10.01.028.44.9
50.01.78.93.1
100.02.05.22.5
Calculated IC50 ~5 µM

Part 2: Secondary Mechanistic Assay - Luminescent Kinase Inhibition

Given that pyridinone derivatives frequently exhibit activity as kinase inhibitors, a logical next step is to screen the compound against a kinase panel.[2][4] Luminescent kinase assays, such as the Kinase-Glo® or ADP-Glo™ platforms, are robust, sensitive, and amenable to high-throughput screening (HTS).[9][10][11]

Principle of the Luminescent Kinase Assay (Kinase-Glo®)

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction.[10] The kinase reaction is performed, consuming ATP. Then, the Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[12] Therefore, the light output is inversely proportional to kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[11]

Biochemical Assay Principle: Kinase Inhibition

Kinase_Assay_Principle cluster_no_inhibitor No Inhibitor (High Kinase Activity) cluster_with_inhibitor With Inhibitor (Low Kinase Activity) K1 Kinase + Substrate + ATP R1 Kinase Reaction K1->R1 ATP consumed P1 ADP + Phospho-Substrate (Low ATP remaining) R1->P1 L1 Add Kinase-Glo® Reagent P1->L1 S1 Low Luminescence Signal L1->S1 K2 Kinase + Inhibitor + Substrate + ATP R2 Kinase Reaction Blocked K2->R2 Inhibitor binds kinase P2 No Reaction (High ATP remaining) R2->P2 L2 Add Kinase-Glo® Reagent P2->L2 S2 High Luminescence Signal L2->S2

Caption: Principle of the Kinase-Glo® luminescent assay.

Detailed Protocol: Luminescent Kinase Assay

Materials:

  • Test Compound: 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

  • Target Kinase (e.g., CDK2/cyclin A, GSK3β, or another relevant kinase)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Reaction Buffer (specific to the kinase)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® from Promega)

  • White, opaque 384-well assay plates (low-volume).

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer at 2X final concentration.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound solution (or vehicle/control inhibitor) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.[13]

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix. The final reaction volume is 10 µL.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at room temperature. The reaction should be run under initial velocity conditions.[14]

  • Signal Detection:

    • Add 10 µL of the prepared Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-based luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Define controls:

      • Max Signal (0% Inhibition): Reaction with vehicle (DMSO) instead of compound.

      • Min Signal (100% Inhibition): Reaction without enzyme.

    • Percent Inhibition = [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)] x 100.

  • Determine IC50:

    • Plot Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Part 3: Assay Validation for High-Throughput Screening (HTS)

For an assay to be suitable for HTS, it must be robust, reproducible, and have a sufficient signal window to distinguish hits from non-hits.[15][16][17]

Key Validation Parameters

1. Z'-Factor: This parameter is a measure of the statistical effect size and is used to judge the quality of an HTS assay.[17]

  • Formula: Z' = 1 - [(3σ_p + 3σ_n) / |µ_p - µ_n|]

    • Where σ is the standard deviation, µ is the mean, 'p' is the positive control (e.g., vehicle/max signal), and 'n' is the negative control (e.g., potent inhibitor/min signal).

  • Acceptance Criteria:

    • Z' > 0.5: Excellent assay for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: Not a useful assay.

2. Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.

  • Formula: S/B = µ_p / µ_n

  • Acceptance Criteria: Generally, an S/B ratio > 3 is desirable, though this can be assay-dependent.

3. Coefficient of Variation (%CV): Measures the variability of the data.

  • Formula: %CV = (σ / µ) x 100

  • Acceptance Criteria: Typically, %CV < 10-15% is considered acceptable for HTS assays.

Validation Data Summary Table (Hypothetical):

ParameterPrimary Assay (MTT)Secondary Assay (Kinase)Acceptance Criteria
Z'-Factor 0.720.85> 0.5
S/B Ratio 8.512.0> 3
Intra-plate %CV 6.8%4.5%< 15%
Inter-plate %CV 9.2%7.1%< 15%
DMSO Tolerance < 0.5% final conc.< 1.0% final conc.Minimal effect on assay signal

DMSO Tolerance: It is crucial to determine the highest concentration of DMSO that does not interfere with the assay, as compounds are typically stored in DMSO.[16]

Conclusion and Next Steps

This application note outlines a logical, two-tiered strategy for the initial in vitro characterization of "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate." By first establishing its cytotoxic potential with a robust MTT assay and then investigating a plausible mechanism of action through a sensitive luminescent kinase assay, researchers can efficiently generate the foundational data needed to guide further drug development efforts. Rigorous validation of these assays ensures that the data generated is reliable and suitable for making critical project decisions, such as progressing to hit-to-lead campaigns and more complex mechanism-of-action studies.[20]

References

  • Rossi, A., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions: an update. Methods in Molecular Biology. Available at: [Link]

  • Zhang, J. H., et al. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Rossi, A. M., & Taylor, S. I. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology. Available at: [Link]

  • Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH - National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]

  • Raines Lab. (n.d.). Protein–Protein Interactions. Available at: [Link]

  • Semantic Scholar. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • Tan, L. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. Available at: [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]

  • Amerigo Scientific. (n.d.). MTS Cell Viability Assay. Available at: [Link]

  • Sittampalam, G. S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. Available at: [Link]

  • SLAS. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. Available at: [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Sittampalam, G. S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. ResearchGate. Available at: [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED. Available at: [Link]

  • FDA Law Blog. (2016). FDA Releases Guidance on Immunogenicity Testing of Therapeutic Proteins. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. CCDC. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide. Available at: [Link]

Sources

Application Notes & Protocols: Systematic Derivatization of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to engage in various biological interactions, making it a valuable starting point for drug discovery campaigns. This guide focuses on the systematic derivatization of a specific, highly functionalized 2-pyridone core: ethyl 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (hereafter referred to as Core Scaffold 1 ).

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, systematically modifying a molecule's structure to understand its influence on biological activity, selectivity, and physicochemical properties.[1][2][3] This process is essential for transforming initial "hits" into optimized lead candidates with enhanced potency and drug-like characteristics.[1][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute SAR studies around Core Scaffold 1. We present validated synthetic strategies, detailed step-by-step protocols for derivatization at key chemical handles, and a logical workflow for integrating chemical synthesis with biological evaluation to generate actionable SAR data.

Strategic Overview: Identifying Derivatization Points

The chemical architecture of Core Scaffold 1 offers multiple strategic points for modification. A successful SAR campaign will explore the chemical space around each of these handles to probe their influence on the target biological activity.

  • Position A - The Acetate Ester: This is a primary site for introducing diversity. Hydrolysis of the ester to the corresponding carboxylic acid creates a versatile intermediate that can be coupled with a wide array of amines or alcohols to generate diverse amide and ester libraries.

  • Position B - The Pyridinone Nitrogen (N1): The N-H bond of the pyridinone ring is amenable to alkylation or acylation. Modifying this position can influence solubility, cell permeability, and interactions with the biological target.

  • Position C - The Cyano Group: This group can be transformed into other functional moieties, such as a tetrazole (a common carboxylic acid bioisostere) or an amidine, to explore different electronic and hydrogen-bonding interactions.

  • Position D - The Methyl Group (C4): While less reactive, this position could be a target for late-stage functionalization to probe steric tolerance in the target's binding pocket.

The following diagram illustrates these key derivatization points on Core Scaffold 1.

SAR_Workflow synthesis Synthesis of Analog Library screening Primary Biological Screening synthesis->screening Test Analogs data_analysis SAR Data Analysis (Potency, Selectivity, etc.) screening->data_analysis Generate Data decision Identify Trends & Select Hits data_analysis->decision Evaluate Results optimization Design Next-Generation Analogs decision->optimization Favorable SAR stop Advance Lead Candidate decision->stop Goal Achieved optimization->synthesis Iterative Cycle

Sources

Application Note: A Robust RP-HPLC Method for the Development and Validation of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. This compound, a substituted pyridinone derivative, is of interest in pharmaceutical research. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and stability testing in drug development processes.[1][2][3]

Introduction

Substituted pyridinone scaffolds are prevalent in many biologically active compounds and pharmaceutical agents.[4][5] The specific analyte, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, possesses multiple functional groups including a cyano group, a methyl group, a pyridinone ring, and a sulfanylacetate side chain, which necessitate a well-defined analytical method for its accurate quantification. The development of a reliable analytical method is a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated RP-HPLC method for this compound.

Analyte Structure and Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

Structure:

Figure 1: Chemical structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Based on its structure, the compound is expected to have moderate polarity and possess a chromophore, making it suitable for UV detection in HPLC analysis.

HPLC Method Development

The primary objective was to develop a simple, isocratic RP-HPLC method capable of providing good resolution, symmetric peak shape, and a reasonable run time.

Rationale for Method Selection

Reversed-phase chromatography is the preferred technique for moderately polar compounds like the target analyte. A C18 stationary phase was chosen for its versatility and wide availability. An acidic mobile phase was selected to suppress the ionization of the carboxylic acid group in the sulfanylacetate moiety, thereby improving peak shape and retention.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve the desired separation:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile phase (Acetonitrile: 0.1% Formic Acid in Water, 40:60, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For bulk drug analysis, accurately weigh approximately 25 mg of the sample, dissolve in, and dilute to 25 mL with the diluent to obtain a theoretical concentration of 1000 µg/mL. Further dilute as necessary to fall within the validated range of the method.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable for a formulated product), and a spiked sample. The chromatograms were examined for any interference at the retention time of the analyte peak. The method was found to be specific, with no co-eluting peaks observed at the analyte's retention time.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL.[7] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) > 0.999

The results demonstrate excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The study was performed in triplicate at each level.

Spike LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.5
120%99.80.7

The high recovery rates indicate the excellent accuracy of the method.[6]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation values confirm the high precision of the method.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic phase)

The system suitability parameters remained within acceptable limits for all variations, demonstrating the robustness of the method.

System Suitability

System suitability tests are an integral part of the analytical procedure to ensure the performance of the chromatographic system.[9] The following parameters were monitored:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=5) ≤ 2.0%

Workflow and Data Analysis

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup system_suitability System Suitability Test instrument_setup->system_suitability injection Inject Samples & Standards system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification report Generate Report quantification->report

Figure 2: General workflow for the analysis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Conclusion

This application note describes a validated, robust, and reliable RP-HPLC method for the quantitative determination of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and stability studies in a pharmaceutical development setting.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link][2]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link][3]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link][1]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link][6]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link][8]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link][10]

  • EP 2 368 550 B1. Google Patents. Available at: [11]

  • Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. National Institutes of Health. Available at: [Link][12]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link][13]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available at: [Link][9]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available at: [Link][14]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link][4]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. ResearchGate. Available at: [Link][15]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link][5]

  • Development of ultra HPLC analytical method for pymetrozine residues in rice. Auctores Online. Available at: [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer data-driven insights to guide your experimental work.

Introduction: The Chemistry at Play

The target molecule is synthesized via a nucleophilic substitution reaction, specifically the S-alkylation of 3-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-thiol (also known as 2-mercapto-3-cyano-4-methyl-6-pyridone) with an alkyl 2-haloacetate, such as ethyl bromoacetate. While seemingly straightforward, this reaction is often plagued by competing side reactions and suboptimal conditions that can drastically reduce the yield.

The core challenge lies in the ambident nucleophilicity of the pyridinethione starting material. It possesses two primary nucleophilic sites: the soft sulfur atom and the hard nitrogen atom of the pyridone ring. The desired reaction is S-alkylation, but competing N-alkylation is a common and often significant side reaction that complicates purification and lowers the yield of the desired product.

This guide will address the most frequent challenges encountered during this synthesis and provide robust solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low (< 60%). What are the primary factors I should investigate?

Low yield is the most common complaint for this synthesis. The issue almost always traces back to one of three areas: suboptimal reaction conditions favoring side products, poor reagent quality, or inefficient workup and purification.

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing the root cause of a low yield.

G start Low Yield (<60%) Detected check_purity 1. Verify Purity of Starting Material (2-mercaptopyridone) start->check_purity purity_ok Purity >98%? check_purity->purity_ok check_conditions 2. Analyze Reaction Conditions conditions_ok Optimal Conditions Used? check_conditions->conditions_ok check_workup 3. Evaluate Workup & Purification workup_ok Product Lost During Workup? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Action: Recrystallize or re-precipitate starting material. purity_ok->purify_sm No conditions_ok->check_workup Yes optimize_conditions Action: Optimize Base, Solvent, & Temp. (See Q2 & Table 1) conditions_ok->optimize_conditions No workup_ok->optimize_conditions Yes success Yield Improved workup_ok->success No purify_sm->check_purity optimize_conditions->success optimize_workup Action: Modify pH adjustment and extraction solvent.

Caption: A logical workflow for troubleshooting low synthesis yields.

Primary Causes & Solutions:

  • Competing N-Alkylation: The pyridone nitrogen can be alkylated, leading to an undesired isomer. This is often promoted by using strong, hard bases (like NaOH or KOH) in polar protic solvents (like ethanol) at elevated temperatures.

    • Solution: Employ a softer base in a polar aprotic solvent. This combination favors the alkylation of the "softer" sulfur atom according to Pearson's Hard and Soft Acid and Base (HSAB) principle. See Q2 for a detailed explanation.

  • Poor Solubility of Starting Material: The 2-mercaptopyridone starting material has low solubility in many common organic solvents, leading to a heterogeneous reaction mixture and slow, incomplete conversion.

    • Solution: Use a solvent system that can effectively dissolve the deprotonated intermediate. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they are polar aprotic and have high solvating power for salts.

  • Hydrolysis of the Ester: The acetate ester is susceptible to hydrolysis under strongly basic conditions, especially if water is present and the reaction is heated for extended periods. This leads to the formation of a carboxylic acid, which complicates purification.

    • Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) and ensure anhydrous conditions. Run the reaction at a controlled temperature (e.g., room temperature to 50°C) to minimize this side reaction.

Q2: I've identified a major side product. How can I confirm if it's the N-alkylated isomer and how do I prevent its formation?

The formation of the N-alkylated isomer is the most common cause of reduced yield and purity.

Mechanism: S-Alkylation vs. N-Alkylation

The choice of base and solvent directly influences the reaction pathway. The deprotonated intermediate has two nucleophilic centers. The reaction with the electrophile (ethyl bromoacetate) can proceed via two routes.

G SM Deprotonated 2-Mercaptopyridone (Ambident Nucleophile) S_Product Desired S-Alkylated Product (via Soft-Soft Interaction) SM->S_Product Favored Pathway N_Product Undesired N-Alkylated Isomer (via Hard-Hard Interaction) SM->N_Product Competing Pathway Condition1 Conditions: - K₂CO₃ (soft base) - DMF (aprotic solvent) - Room Temp Condition1->S_Product Condition2 Conditions: - NaOH (hard base) - Ethanol (protic solvent) - Reflux Condition2->N_Product

Caption: Competing reaction pathways for S- vs. N-alkylation.

Confirmation:

  • TLC Analysis: The N-alkylated product is typically more polar than the S-alkylated product and will have a lower Rf value on a silica TLC plate.

  • NMR Spectroscopy: In ¹H NMR, the N-CH₂ protons of the N-alkylated isomer will appear at a different chemical shift compared to the S-CH₂ protons of the desired product. The S-CH₂ protons are typically found around 3.8-4.2 ppm, while N-CH₂ protons may be shifted further downfield.

Prevention & Optimization Protocol:

To selectively favor S-alkylation, you must create an environment that promotes the reaction at the soft sulfur center.

Table 1: Comparison of Reaction Conditions

BaseSolventTemperature (°C)Typical S:N RatioReference Yield (S-Product)
K₂CO₃DMF25 - 50> 95:585-95%
NaHTHF0 - 25~ 90:1075-85%
NaOH / KOHEthanol78 (Reflux)~ 60:4040-60%
Et₃NAcetone56 (Reflux)~ 80:2065-75%

Optimized Protocol for Selective S-Alkylation:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-thiol (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 10 mL per gram of starting material). Begin stirring to form a suspension. Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Deprotonation: Stir the mixture at room temperature for 30-45 minutes. The formation of the potassium salt should result in a more homogenous solution.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 35°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using 1:1 Ethyl Acetate:Hexanes) shows complete consumption of the starting material.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x the volume of DMF).

    • A precipitate of the crude product should form. If not, acidify the solution slowly with 1M HCl to a pH of ~4-5.

    • Stir the slurry for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product is often of high purity (>90%). If necessary, it can be recrystallized from ethanol or isopropanol to achieve >98% purity.

Q3: My product seems to be oiling out during precipitation/crystallization. How can I obtain a solid product?

"Oiling out" occurs when a compound melts in the crystallization solvent or precipitates as a liquid phase instead of a solid. This is often due to residual solvent (like DMF) or impurities lowering the melting point of the product.

Solutions:

  • Ensure Complete DMF Removal: The primary cause is often insufficient removal of the high-boiling DMF solvent. When pouring the reaction mixture into water, do so slowly with vigorous stirring to ensure rapid dispersion and precipitation. Use a larger volume of water for quenching (at least 10-15 volumes).

  • Controlled Acidification: During workup, if acidification is needed, add the acid very slowly while monitoring the pH and keeping the mixture cold in an ice bath. Rapid pH changes can cause the product to crash out as an oil.

  • "Salting Out": If the product is slightly water-soluble, adding brine (saturated NaCl solution) to the aqueous mixture can decrease its solubility and promote solid precipitation.

  • Solvent Trituration: If you obtain an oil after filtration, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or diethyl ether) dropwise with vigorous stirring until a solid precipitate forms. This process is called trituration.

References

  • El-ziaty, A. K., Moustafa, A. H., & El-Sadek, M. M. (2011). Synthesis and reactions of some new 3-cyano-4-methyl-6-(4-methoxyphenyl)-2-(1H)-pyridones. Journal of the Chinese Chemical Society, 52(3), 525-532. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Abdelrazek, F. M., Fadda, A. A., & El-Mekky, A. M. (2009). Studies on the synthesis and properties of 3-cyano-1,4,6-trimethyl-2(1H)-pyridones and their derivatives. Archives of Pharmacal Research, 32(10), 1335-1342. [Link]

"2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" byproduct formation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction

Welcome to the technical support guide for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this molecule. Our focus is on anticipating and resolving common challenges related to byproduct formation during synthesis and subsequent purification. The guidance herein is grounded in established principles of organic chemistry to ensure scientific integrity and reproducible results.

The synthesis of this target molecule, a substituted pyridinone thioether, typically involves the S-alkylation of a 2-mercaptopyridinone precursor. While seemingly straightforward, this reaction class is prone to specific side reactions that can complicate purification and impact yield and purity. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts I should expect during the synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate?

Based on the probable synthetic route—S-alkylation of 3-cyano-4-methyl-6-oxo-1,6-dihydro-pyridine-2-thiol with an acetate electrophile (e.g., ethyl bromoacetate)—you should anticipate several potential byproducts. Identifying these is the first step in developing a purification strategy.

  • Unreacted 2-Mercaptopyridinone Starting Material: Incomplete reactions will leave residual thiol starting material. This is often more polar than the desired product.

  • Disulfide Dimer: The thiol starting material is susceptible to oxidation, especially under basic conditions or exposure to air, forming a disulfide dimer (2,2'-disulfanediylbis(3-cyano-4-methyl-6-oxo-1,6-dihydropyridine)).[1] This byproduct is typically less polar than the starting thiol.

  • N-Alkylated Isomer: Alkylation can sometimes occur on the pyridinone ring nitrogen instead of the sulfur atom. This N-alkylated isomer can have a polarity very similar to the desired S-alkylated product, making it particularly challenging to separate.[2]

  • Hydrolyzed Products: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic), the ester moiety can hydrolyze to the corresponding carboxylic acid, or the cyano group can hydrolyze to a carboxamide. These byproducts are significantly more polar.

Diagram: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts SM 3-cyano-4-methyl-6-oxo- 1,6-dihydropyridine-2-thiol (Starting Material) Product Target Product (S-Alkylated) SM->Product N_Product N-Alkylated Isomer SM->N_Product Side Reaction (N-Alkylation) Dimer Disulfide Dimer SM->Dimer Oxidation (Air, Base) EA Ethyl Bromoacetate (Alkylating Agent) EA->Product Desired Path (S-Alkylation) Base Base (e.g., K2CO3) Hydrolysis Hydrolysis Products (Acid/Amide) Product->Hydrolysis Harsh Workup (H+/OH-)

Caption: Hypothesized reaction pathway and common byproduct formation routes.

FAQ 2: My TLC plate shows multiple spots. How can I tentatively identify them?

Thin-Layer Chromatography (TLC) is your primary tool for reaction monitoring. The relative polarity of the spots can give you clues:

  • Highest Rf (Least Polar): This is often the disulfide dimer.

  • Middle Rf: Your target product and the N-alkylated isomer will likely be in this region, often very close to each other.

  • Lowest Rf (Most Polar): The unreacted thiol starting material and any hydrolyzed byproducts will appear here.

To confirm, you can co-spot your reaction mixture with the starting material. If one of the spots matches the starting material's Rf, you have confirmation of an incomplete reaction.

FAQ 3: How can I prevent the formation of the disulfide dimer?

Disulfide formation is an oxidative process that is often catalyzed by amines or bases.[1] To minimize this:

  • Use an Inert Atmosphere: Running the reaction under nitrogen or argon can significantly reduce oxidation from atmospheric oxygen.[3]

  • Degas Solvents: Using solvents that have been degassed can also help.

  • Choose the Right Base: Use a non-nucleophilic, hindered base if possible. The choice of base is critical in thioether synthesis.[4]

  • Control Reaction Time: Do not let the reaction run unnecessarily long after completion, as this provides more opportunity for side reactions.

Troubleshooting Guides

Issue 1: The reaction is sluggish or incomplete.

Symptom: Significant starting material remains even after extended reaction times, as observed by TLC or LC-MS.

Troubleshooting Steps:

  • Check the Base: Ensure the base is sufficiently strong to deprotonate the thiol. Carbonates (like K₂CO₃ or Cs₂CO₃) are common choices. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.

  • Solvent Choice: The solvent must be appropriate for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more reactive thiolate anion.[4]

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate. Monitor by TLC to ensure heating does not lead to decomposition or new byproducts.

  • Reagent Quality: Verify the purity and reactivity of your alkylating agent (e.g., ethyl bromoacetate). Old or improperly stored reagents can degrade.

Issue 2: Purification by column chromatography is difficult; the product and a major byproduct co-elute.

Symptom: Flash column chromatography fails to separate two closely-eluting spots, which are likely the desired S-alkylated product and the N-alkylated isomer.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Change Solvent System: Systematically screen different solvent systems. A common starting point for nitrogen heterocycles is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[5][6] Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid, can sometimes improve separation.

    • Try a Different Stationary Phase: If silica gel fails, consider using alumina (which can be basic or neutral) or reversed-phase (C18) silica.[5] Highly polar compounds can benefit from Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

  • Consider Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially for removing isomeric impurities. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one where the product has high solubility when hot and low solubility when cold, while the impurity's solubility differs.

  • Chemical Conversion: As a last resort, if the impurity is the N-alkylated isomer, it may be possible to selectively hydrolyze the ester of the desired product to the carboxylic acid. The change in polarity would be dramatic, allowing for easy separation by extraction. The acid can then be re-esterified. This is a multi-step process and should be considered carefully.

Diagram: Purification Workflow Decision Tree

Purification_Workflow Start Crude Product TLC Analyze by TLC/ LC-MS Start->TLC Is_Solid Is Product Solid? TLC->Is_Solid Impure Column Flash Column Chromatography (Silica Gel) Is_Solid->Column No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Purity_Check1 Check Purity Column->Purity_Check1 Alt_Chroma Alternative Chromatography (Reversed-Phase/Alumina) Purity_Check1->Alt_Chroma Impure (Co-elution) Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Check Purity Recrystallize->Purity_Check2 Purity_Check2->Column Impure Purity_Check2->Pure_Product Pure Alt_Chroma->Pure_Product End Further Analysis Pure_Product->End

Caption: Decision tree for purifying the crude product.

Detailed Protocols

Protocol 1: Removal of Thiol Starting Material via Basic Extraction

This protocol is effective if the primary impurity is the unreacted 2-mercaptopyridinone, which is acidic due to the thiol/thione tautomerism.[7]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The acidic thiol will be deprotonated and extracted into the aqueous layer. Caution: Vigorous base may hydrolyze the product's ester group; use NaHCO₃ first.

  • Separation: Separate the organic layer. Repeat the wash 1-2 times.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Analysis: Analyze the resulting material by TLC or LC-MS to confirm the removal of the polar impurity.

Protocol 2: General Purification by Flash Column Chromatography

This is a standard method for purifying moderately polar organic compounds.[5]

Table 1: Flash Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Gradient elution: Start with 100% Hexanes or DCM, gradually increasing the percentage of Ethyl Acetate or Methanol.A gradient is effective for separating compounds with different polarities. The exact gradient should be developed based on TLC analysis.
Sample Loading Dry loading is preferred.Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. This leads to better band resolution compared to wet loading.[5]
Monitoring Collect fractions and monitor by TLC.Combine fractions containing the pure product.

Step-by-Step Method:

  • Prepare the column by packing silica gel in the initial, low-polarity mobile phase.

  • Load the sample onto the column using the dry loading method described above.

  • Begin elution with the starting mobile phase.

  • Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • F. M. Veronese, et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Google Patents. (1963). Method for removing thiol-contaminants from thioether solutions.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • ACS Publications. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). Pyridine 1613. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Reddit. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (2011). EP 2 368 550 B1.
  • ResearchGate. (n.d.). The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. Retrieved from [Link]

  • Zastita Materijala. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of 2-Mercaptopyridine with Nitroallylic Acetates to Form Indolizines. Retrieved from [Link]

  • National Institutes of Health. (2012). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • IntechOpen. (2018). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Experimental Variability in the Synthesis and Handling of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate". This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered during the synthesis, purification, and handling of this pyridone derivative. Our goal is to provide you with in-depth, field-proven insights to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Core Chemistry

The synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate involves two key transformations: the initial formation of the 3-cyano-4-methyl-2-pyridone core, often via a multicomponent reaction like the Gewald synthesis, followed by a nucleophilic aromatic substitution (SNAr) to introduce the sulfanylacetate side chain.[1][2] Variability in your experimental outcomes can often be traced back to challenges in controlling these two critical stages. The pyridone ring, being electron-deficient, is amenable to nucleophilic attack, especially at the 2- and 4-positions.[3] However, factors such as the nature of the leaving group on the pyridone precursor, the nucleophilicity of the mercaptoacetate, and the reaction conditions play a crucial role in the success of the synthesis.

Troubleshooting Guide: From Synthesis to Pure Compound

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Synthesis & Reaction Monitoring

Question 1: My reaction to form the 3-cyano-4-methyl-2-pyridone precursor is giving a low yield and a dark, tarry mixture. What's going wrong?

Answer: This is a common issue in multicomponent reactions like the Gewald synthesis, which is often used to prepare the pyridone core. The dark coloration and tarry consistency typically point towards polymerization or the formation of complex polysulfides.[4]

Here’s a systematic approach to troubleshoot this problem:

  • Temperature Control is Critical: Excessively high temperatures are a primary cause of polymerization. Carefully monitor and control the reaction temperature. Consider running a temperature screen to find the optimal range for your specific starting materials.[4]

  • Purity of Starting Materials: Impurities in your ketone, cyanoacetamide, or sulfur can catalyze side reactions. Ensure the purity of your reagents before starting the reaction.

  • Base Selection and Stoichiometry: The choice and amount of base (e.g., piperidine, morpholine) are crucial. Too much or too strong a base can promote side reactions. Conversely, an insufficient amount of base will lead to an incomplete reaction. Titrate the amount of base to find the optimal concentration.

  • Order of Reagent Addition: The order in which you add your reagents can influence the outcome. A slow, controlled addition of one of the reagents can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.

Question 2: The SNAr reaction to introduce the sulfanylacetate group is sluggish or incomplete. How can I improve the conversion?

Answer: A sluggish SNAr reaction on the pyridone ring points to several potential issues related to the reactivity of your electrophile (the pyridone precursor) and your nucleophile (mercaptoacetate), as well as the reaction conditions.

  • Activation of the Pyridone Ring: The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, the presence of a good leaving group at the 2-position is essential. If you are starting from a 2-halopyridone, the reactivity order is generally F > Cl > Br > I for SNAr reactions.[3] If you are using a less reactive leaving group, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Nucleophile Strength: The mercaptoacetate needs to be sufficiently nucleophilic. This is typically achieved by deprotonation with a suitable base (e.g., potassium carbonate, sodium ethoxide) to form the thiolate. Ensure you are using an adequate amount of a strong enough base to fully deprotonate the thiol.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[3] Protic solvents can hydrogen-bond with the thiolate, reducing its nucleophilicity.

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at room temperature, gradually increase the temperature while monitoring for any decomposition.

Purification Challenges

Question 3: I'm having difficulty purifying the final product. My column chromatography fractions are not clean, and I see multiple spots on TLC.

Answer: Purification of pyridone derivatives can be challenging due to their polarity and potential for forming byproducts with similar chromatographic behavior.

Potential Impurity Likely Source Troubleshooting Strategy
Unreacted 2-halo-pyridone Incomplete SNAr reaction.Drive the reaction to completion using the strategies in Question 2. Consider a different solvent system for chromatography to improve separation.
Disulfide of mercaptoacetate Oxidation of the thiol starting material.Use fresh mercaptoacetate and consider degassing your solvent to minimize oxidation.
Dimer of the pyridone precursor Side reaction during the pyridone synthesis.Revisit the pyridone synthesis conditions (see Question 1). A two-step procedure for the Gewald reaction can sometimes minimize dimer formation.[4]
Hydrolyzed product (carboxylic acid) If using an ester of mercaptoacetic acid, hydrolysis can occur during workup or purification.Use neutral or slightly acidic conditions during workup. Avoid prolonged exposure to strong bases or acids.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System: Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A gradient elution is often necessary.

  • TLC Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product. A common visualization technique is UV light.

  • Product Stability on Silica: Be aware that some compounds can degrade on silica gel. If you suspect this is happening, you can try using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Product Stability and Characterization

Question 4: My purified product seems to be degrading over time. What are the stability issues with this compound?

Answer: 2-thiopyridone derivatives can be susceptible to oxidation and hydrolysis.

  • Oxidation: The thioether linkage can be oxidized to a sulfoxide and then a sulfone, especially if exposed to air and light over long periods. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark.

  • Hydrolysis: The ester group of the acetate moiety can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acid or base. Ensure the compound is stored in a dry environment.

  • Thione-Thiol Tautomerism: The pyridone ring can exist in tautomeric forms. While the "oxo" form is generally favored, the presence of the sulfur substituent can lead to complex equilibria.[5][6][7] This is an inherent property of the molecule and may affect its spectroscopic characterization and reactivity.

Workflow for Stability Assessment

G cluster_0 Initial Characterization cluster_1 Storage Conditions cluster_2 Re-analysis Over Time Initial_NMR ¹H NMR, ¹³C NMR Condition1 Ambient, Light Initial_NMR->Condition1 Condition2 Ambient, Dark Initial_NMR->Condition2 Condition3 Inert Atmosphere, Dark Initial_NMR->Condition3 Initial_HPLC HPLC (purity) Initial_HPLC->Condition1 Initial_HPLC->Condition2 Initial_HPLC->Condition3 Initial_MS Mass Spectrometry Initial_MS->Condition1 Initial_MS->Condition2 Initial_MS->Condition3 Reanalysis_NMR ¹H NMR, ¹³C NMR Condition1->Reanalysis_NMR Reanalysis_HPLC HPLC (purity) Condition1->Reanalysis_HPLC Reanalysis_MS Mass Spectrometry Condition1->Reanalysis_MS Condition2->Reanalysis_NMR Condition2->Reanalysis_HPLC Condition2->Reanalysis_MS Condition3->Reanalysis_NMR Condition3->Reanalysis_HPLC Condition3->Reanalysis_MS

Caption: Workflow for assessing the stability of the final product under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate?

While the exact chemical shifts will depend on the solvent used, you can expect the following general regions for the key protons:

  • Methyl group (CH₃): A singlet around δ 2.0-2.5 ppm.

  • Methylene group (SCH₂): A singlet around δ 3.5-4.5 ppm.

  • Pyridone ring proton (H5): A singlet around δ 6.0-6.5 ppm.

  • NH proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Q2: Can I use a different nucleophile instead of mercaptoacetate?

Yes, the 2-position of an activated pyridone is susceptible to attack by various nucleophiles. You could potentially use other thiols, alcohols, or amines. However, the reaction conditions (base, solvent, temperature) may need to be re-optimized for each new nucleophile.[3]

Q3: Is it possible to synthesize this compound in a one-pot reaction?

While one-pot syntheses are attractive for their efficiency, they can be challenging for this type of molecule due to the incompatibility of the reaction conditions for the pyridone formation and the SNAr step. A stepwise approach with isolation and purification of the intermediate 2-halo-pyridone is generally more reliable and provides a cleaner final product.

Q4: What safety precautions should I take when working with the reagents for this synthesis?

  • Cyanides: Cyanoacetamide and other cyanide-containing reagents are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiols: Mercaptoacetic acid has a strong, unpleasant odor. Work in a fume hood to minimize exposure.

  • Bases: Strong bases like sodium ethoxide are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Logical Flow of Synthesis and Troubleshooting

G Start Starting Materials (Ketone, Cyanoacetamide, Sulfur) Pyridone_Synthesis Pyridone Formation (e.g., Gewald Reaction) Start->Pyridone_Synthesis Troubleshoot_Pyridone Troubleshooting: - Low Yield - Tarry Mixture - Dimerization Pyridone_Synthesis->Troubleshoot_Pyridone Purify_Pyridone Purification of Pyridone Intermediate Pyridone_Synthesis->Purify_Pyridone SNAr_Reaction SNAr Reaction with Mercaptoacetate Purify_Pyridone->SNAr_Reaction Troubleshoot_SNAr Troubleshooting: - Sluggish Reaction - Incomplete Conversion SNAr_Reaction->Troubleshoot_SNAr Workup Reaction Workup SNAr_Reaction->Workup Purify_Final Final Product Purification Workup->Purify_Final Troubleshoot_Purification Troubleshooting: - Co-eluting Impurities - Product Degradation Purify_Final->Troubleshoot_Purification Characterization Characterization (NMR, HPLC, MS) Purify_Final->Characterization Stability_Check Stability Assessment Characterization->Stability_Check Final_Product Pure Final Product Stability_Check->Final_Product

Caption: A logical workflow diagram illustrating the synthesis and key troubleshooting points.

References

  • Stoyanov, S., & Petkov, I. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 65(6), 1253-1258. [Link]

  • Poulsen, K. P., & Overgaard, J. (2018). The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 363-370. [Link]

  • Stoyanov, S., Petkov, I., & Stoyanova, T. (1987). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Ammar, Y. A., et al. (2012). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(34), 20968-20997. [Link]

  • Makunin, I. V., et al. (2013). New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. Antimicrobial Agents and Chemotherapy, 57(12), 6049-6055. [Link]

  • El-Sayed, N. N. E., et al. (2012). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

  • Quora. (2017). Why does this nucleophilic substitution reaction not work? Quora. [Link]

  • Đorđević, I., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry and Chemical Engineering Quarterly, 25(3), 249-256. [Link]

  • El-Faham, A., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(11), 3183. [Link]

  • Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30459-30473. [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 12-16. [Link]

  • Sevov, C. S., et al. (2018). Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries. Chemistry of Materials, 30(15), 5044-5051. [Link]

  • El-Gaby, M. S. A., et al. (2018). The Gewald reaction in dye chemistry. Dyes and Pigments, 149, 739-754. [Link]

  • Đorđević, I., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Hemijska industrija, 73(3), 169-176. [Link]

  • Sabry, N. M., & El-Sayed, W. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Ammar, Y. A., et al. (2012). Cyanoacetanilides intermediates in heterocyclic synthesis. Part 6: Preparation of some hitherto unknown 2-oxopyridine, bipyridine, isoquinoline and chromeno[3,4-c]pyridine containing sulfonamide moiety. Arabian Journal of Chemistry, 5(2), 223-231. [Link]

  • Tu, S., et al. (2006). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Synthetic Communications, 36(22), 3343-3349. [Link]

  • Abu-Shanab, F. A., et al. (2014). Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles. International Journal of Organic Chemistry, 4(3), 205-214. [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • Wikipedia. (2023). Gewald reaction. Wikipedia. [Link]

  • El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889. [Link]

  • Bailly, F., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(10), 1729-1740. [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid. PubChem. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(7), 8092-8104. [Link]

  • Abu-Shanab, F. A., et al. (2014). Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. [Link]

  • Clark, J. (2022). What is nucleophilic substitution?. Chemguide. [Link]

  • Desai, N. C., et al. (2014). One Pot Synthesis of Bioactive Novel Cyanopyridones. ResearchGate. [Link]

  • Abdel-Aziz, A. A., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3564-3571. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate and related pyridone derivatives. This guide is designed to provide in-depth, field-proven insights into potential assay interference problems you may encounter. By understanding the underlying chemical principles, you can design more robust experiments and confidently interpret your results.

Understanding the Molecule: A Proactive Approach to Troubleshooting

The structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate contains several functional groups that, while integral to its desired activity, can also be sources of non-specific interactions in various assay formats. Proactive awareness of these groups is the first step in troubleshooting.

  • The Thioether Linkage (-S-): The sulfur atom in the thioether linkage is nucleophilic and can be susceptible to oxidation under certain assay conditions.[1][2] This can lead to the formation of sulfoxides or sulfones, altering the compound's properties and potentially generating reactive oxygen species (ROS) that interfere with assay readouts.

  • The Pyridinone Core: The pyridinone ring system is a known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3] However, its aromatic and hydrogen-bonding capabilities can lead to non-specific binding to proteins or other macromolecules in your assay.

  • The Cyano Group (-C≡N): The nitrile group is a potential Michael acceptor and can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[4] This covalent modification can lead to irreversible enzyme inhibition or other off-target effects.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address common problems encountered during assays with 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Q1: I'm observing high background or a false positive signal in my fluorescence-based assay. What could be the cause?

A1: Potential Causes and Troubleshooting Steps

High background or false positives in fluorescence assays are common issues when working with complex small molecules. The interference can stem from the intrinsic properties of the compound or its interaction with assay components.

1. Intrinsic Fluorescence of the Compound:

  • Explanation: The pyridinone core of your compound may possess inherent fluorescent properties at the excitation and emission wavelengths of your assay. This is a common characteristic of heterocyclic aromatic compounds.

  • Troubleshooting Protocol:

    • Prepare a solution of your compound in the assay buffer at the highest concentration used in your experiment.

    • In a suitable microplate, add the compound solution to a well.

    • Read the fluorescence at the same excitation and emission wavelengths used for your assay.

    • If you observe a significant signal from the compound alone, you will need to subtract this background from your experimental wells. For more accurate results, consider running a full standard curve of the compound's intrinsic fluorescence to correct your data.

2. Light Scattering due to Compound Precipitation:

  • Explanation: Poor solubility of the compound in your assay buffer can lead to the formation of small precipitates. These particles can scatter the excitation light, leading to an artificially high fluorescence reading.

  • Troubleshooting Protocol:

    • Visually inspect your assay wells for any signs of precipitation.

    • To confirm, measure the absorbance of your compound solution at a wavelength outside of its absorbance spectrum (e.g., 600 nm). An elevated reading indicates light scattering.

    • If precipitation is suspected, consider the following:

      • Decrease Compound Concentration: Determine the highest soluble concentration of your compound in the assay buffer.

      • Add a Surfactant: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help to prevent compound aggregation.[5]

      • Modify the Buffer: Adjusting the pH or salt concentration of your buffer may improve solubility.

3. Interaction with Assay Components:

  • Explanation: Your compound might be interacting with other components in the assay, such as fluorescent probes or enzymes, leading to a change in their fluorescent properties.

  • Troubleshooting Protocol:

    • Run control experiments where you systematically omit one component of your assay at a time (e.g., enzyme, substrate, probe) in the presence of your compound.

    • This will help you identify which component is interacting with your compound to produce the artifactual signal.

Q2: My enzyme inhibition assay shows time-dependent inhibition. Is this a real effect?

A2: Differentiating True Inhibition from Assay Artifacts

Time-dependent inhibition can indicate a specific mechanism of action, such as covalent modification of the enzyme. However, it can also be an artifact arising from the chemical reactivity of your compound.

1. Covalent Modification of the Enzyme:

  • Explanation: The cyano group in your compound can act as a Michael acceptor, reacting with nucleophilic residues like cysteine on the enzyme surface.[4] This covalent binding can lead to irreversible inhibition. The thioether linkage could also potentially form disulfide bonds with free thiols on a protein.[1]

  • Validation Workflow:

    • Dialysis or Size Exclusion Chromatography: To confirm covalent binding, pre-incubate the enzyme with your compound, then remove the unbound compound by dialysis or size exclusion chromatography. If the enzyme activity is not restored, this suggests irreversible inhibition.

    • Mass Spectrometry: For a more definitive answer, analyze the enzyme-inhibitor complex by mass spectrometry to identify any covalent adducts.

2. Compound Instability:

  • Explanation: Your compound may be unstable in the assay buffer over the time course of the experiment. Degradation products could be the actual inhibitors, or the degradation process itself might interfere with the assay.

  • Troubleshooting Protocol:

    • Pre-incubate your compound in the assay buffer for the same duration as your experiment.

    • Analyze the pre-incubated solution by LC-MS or HPLC to check for the appearance of degradation products.

    • If degradation is observed, you may need to shorten your assay time or modify the buffer conditions to improve compound stability.

Q3: I'm seeing inconsistent results in my cell-based assay. What are the potential sources of variability?

A3: Addressing the Complexity of Cellular Systems

Cell-based assays introduce additional layers of complexity. Inconsistent results can arise from the compound's interaction with the cellular environment or its effects on cell health.

1. Cytotoxicity:

  • Explanation: At higher concentrations, your compound may be cytotoxic, leading to a decrease in cell viability that can be misinterpreted as a specific inhibitory effect.

  • Troubleshooting Protocol:

    • Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary assay.

    • Run your primary assay at concentrations of your compound that are non-toxic to the cells.

2. Interaction with Cellular Thiols:

  • Explanation: The sulfhydryl group of glutathione (GSH), a highly abundant antioxidant in cells, can react with electrophilic compounds.[6] This can lead to GSH depletion and oxidative stress, which can have widespread effects on cell signaling and viability.

  • Troubleshooting Protocol:

    • Measure intracellular GSH levels in the presence of your compound using a commercially available kit.

    • If GSH depletion is observed, this could be a significant off-target effect that needs to be considered when interpreting your data.

3. Redox Cycling:

  • Explanation: The thioether moiety of your compound could potentially undergo redox cycling in the cellular environment, leading to the generation of reactive oxygen species (ROS).[2] This can interfere with assays that are sensitive to the cellular redox state.

  • Troubleshooting Protocol:

    • Measure intracellular ROS levels using a fluorescent probe like DCFDA.

    • An increase in ROS in the presence of your compound would indicate that redox cycling is occurring.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common assay interference problems with 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Caption: A workflow for troubleshooting assay interference.

Data Summary Table

Potential Problem Key Moieties Involved Recommended Troubleshooting Assays Possible Solutions
High Background/False Positives Pyridinone CoreIntrinsic Fluorescence Scan, Light Scattering (Abs at 600nm)Background subtraction, decrease compound concentration, add surfactant.
Time-Dependent Inhibition Cyano Group, ThioetherDialysis/Size Exclusion, Mass Spectrometry, LC-MS for stabilityConfirm covalent binding, shorten assay time, modify buffer.
Inconsistent Cellular Results General cytotoxicity, Thioether, Cyano GroupCytotoxicity Assay (MTT, LDH), Cellular Thiol Assay (GSH), ROS Assay (DCFDA)Use non-toxic concentrations, be aware of off-target redox effects.

Concluding Remarks

Successfully navigating the complexities of in vitro and in-cellulo assays with chemically active compounds like 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate requires a systematic and informed approach to troubleshooting. By understanding the potential reactivity of the key functional groups, researchers can design appropriate control experiments to identify and mitigate assay interference. This proactive stance not only saves valuable time and resources but also ensures the generation of high-quality, reliable data, ultimately accelerating the drug discovery and development process.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lill, M. A., et al. (2006). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 12(27), 7144-7154. Retrieved from [Link]

  • Yuan, L., & Wang, S. (2013). Thiol Reactive Probes and Chemosensors. Molecules, 18(1), 251-274. Retrieved from [Link]

  • Kalyanaraman, B. (2020). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 9(1), 43. Retrieved from [Link]

  • Khan Academy. (2019, July 11). Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Medicinal Chemistry, 62(21), 9492-9504. Retrieved from [Link]

  • Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ACS Medicinal Chemistry Letters, 10(11), 1548-1552. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2021). Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. Pharmaceutics, 13(1), 98. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(1), 331-341. Retrieved from [Link]

  • Mishanina, T. V., et al. (2021). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. Antioxidants & Redox Signaling, 35(13), 1115-1129. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid. Retrieved from [Link]

  • Schürer, S. C., et al. (2008). Challenges in secondary analysis of high throughput screening data. Journal of the Association for Laboratory Automation, 13(5), 282-290. Retrieved from [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). High throughput screening in drug discovery: problems and solutions. Current Opinion in Pharmacology, 24, 1-6. Retrieved from [Link]

  • LookChem. (n.d.). 3-Cyano-6-methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Hirase, K., & Molin, W. T. (2022). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Plants, 11(13), 1735. Retrieved from [Link]

  • Fun, H. K., et al. (2010). Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. Retrieved from [Link]

  • Gultyai, V. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7306. Retrieved from [Link]

  • Ryabova, A. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5129. Retrieved from [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Retrieved from [Link]

Sources

Technical Support Center: Achieving High Purity for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate".

Welcome to the technical support guide for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (PubChem CID: 911641)[1]. This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this pyridone derivative. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.

This guide provides answers to frequently asked questions, a detailed troubleshooting manual for common purity-related issues, and validated protocols for purification and analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products, and residual reagents or solvents.

  • Unreacted Starting Materials: The synthesis of the core 3-cyano-4-methyl-6-oxo-1H-pyridine ring often involves the condensation of cyanoacetamide and a β-ketoester like ethyl acetoacetate.[2][3] Incomplete reaction can leave these precursors in your crude product. Similarly, the subsequent reaction to introduce the sulfanylacetate side chain may leave unreacted 2-thioxo- or 2-chloro-pyridone precursors.

  • Reaction Side-Products: The formation of pyridone derivatives can sometimes yield isomers or products from alternative reaction pathways. For instance, N-alkylation can sometimes compete with S-alkylation when introducing the acetate moiety.

  • Residual Reagents and Solvents: Catalysts used in the condensation step, such as piperidine or potassium hydroxide, can remain if not properly removed.[2] Solvents used during the reaction or initial work-up (e.g., ethanol, DMF, acetic acid) may also be present.

Q2: How should I assess the purity of my compound?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[4][5] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.

  • Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the chemical structure and identifying impurities by detecting unexpected signals.[5][6] Mass Spectrometry (MS) confirms the molecular weight of the product and can help identify the mass of unknown impurities.

  • Physical Properties: A sharp, well-defined melting point is a classic indicator of high purity. Crude or impure products typically exhibit a broad melting range at a lower temperature.[2][3]

Q3: What is the expected appearance and stability of the pure compound?

A3: Pure 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate is typically an off-white to pale yellow solid. Significant discoloration (e.g., dark yellow or brown) often indicates the presence of impurities or degradation products. Pyridone derivatives are generally stable at room temperature when stored away from light and moisture. The sulfanyl ether linkage can be susceptible to oxidation over long-term storage or under harsh conditions.

Q4: Which solvents are most effective for recrystallization?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For pyridone derivatives, common and effective solvents include:

  • Ethanol[6]

  • Methanol

  • Ethanol/Water mixtures[3]

  • Acetic Acid

  • Dimethylformamide (DMF) followed by precipitation with an anti-solvent like water.

The optimal solvent or solvent system must be determined empirically for your specific batch of material.

Section 2: Troubleshooting Guide for Purity Improvement

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My product has a low, broad melting point after initial isolation.

  • Potential Cause: This is a strong indicator of significant impurities, most commonly residual solvents or unreacted starting materials.

  • Troubleshooting Steps:

    • Thorough Drying: Dry the crude product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove volatile solvents.

    • Trituration: Suspend the crude solid in a solvent where the desired product is insoluble, but the suspected impurities are soluble. Diethyl ether or cold ethyl acetate are often good choices. Stir the slurry for 30-60 minutes, then filter and wash the solid. This simple wash can significantly enhance purity.

    • Proceed to Recrystallization: If trituration is insufficient, recrystallization is the next logical step. Refer to Protocol 3.2 for a detailed methodology.

Issue 2: My HPLC chromatogram shows multiple impurity peaks.

  • Potential Cause: The presence of several peaks indicates a complex mixture, likely containing side-products and unreacted starting materials. The chemical properties of these impurities may be too similar to the product for simple recrystallization to be effective.

  • Troubleshooting Steps:

    • Identify the Impurities (if possible): Use LC-MS to get molecular weights for the major impurity peaks. This can provide clues as to their identity (e.g., a mass corresponding to a starting material).

    • Employ Acid-Base Extraction: The carboxylic acid group on your target molecule provides a powerful purification handle.

      • Dissolve the crude material in an organic solvent like ethyl acetate.

      • Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates.[2]

      • Filter, wash with cold water, and dry the purified solid.

    • Utilize Column Chromatography: If impurities persist, flash column chromatography is the most effective method for separating compounds with different polarities. Refer to Protocol 3.3 for guidance.

Issue 3: My final product is highly colored (e.g., dark brown or orange).

  • Potential Cause: Color often arises from small amounts of highly conjugated impurities or degradation products formed during the reaction, possibly due to excessive heat or prolonged reaction times.

  • Troubleshooting Steps:

    • Charcoal Treatment during Recrystallization: During the recrystallization process (Protocol 3.2), after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal (e.g., Darco).[3]

    • Hot Filtration: Keep the solution hot and filter it through a pad of Celite or fluted filter paper to remove the charcoal. The colored impurities will adsorb to the charcoal.

    • Crystallization: Allow the clear, decolorized filtrate to cool slowly to form pure crystals. Causality Note: Activated charcoal has a high surface area with a network of pores that effectively trap large, flat, colored aromatic molecules while leaving your smaller target molecule in solution.

Issue 4: Recrystallization attempts do not improve the purity shown on HPLC.

  • Potential Cause: This occurs when the main impurity has very similar solubility properties to the desired product, causing it to co-crystallize.

  • Troubleshooting Steps:

    • Change the Recrystallization Solvent: Experiment with different solvents or solvent systems. A mixture (e.g., ethanol/hexane) can sometimes provide better separation than a single solvent.

    • Switch to a Different Purification Technique: This is a clear indication that a method based on a different physical principle is needed. Flash column chromatography (Protocol 3.3), which separates based on polarity, is the recommended next step. For very challenging separations, preparative HPLC may be required.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an analytical HPLC method. Optimization may be required.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent to improve peak shape for the pyridine nitrogen.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities will be eluted and observed.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µL
Detection UV at 254 nm and 320 nmPyridone systems typically have strong UV absorbance.[2] Monitoring multiple wavelengths can help detect impurities.
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 3.2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. The ideal solvent will dissolve the solid only upon heating.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring. Continue adding solvent until the solid just dissolves completely. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal. This step prevents the product from crystallizing prematurely on the filter.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3.3: Purification by Flash Column Chromatography

  • Adsorbent: Silica gel is the standard choice.

  • Eluent Selection: Use TLC to find a suitable solvent system. Spot your crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system gives your product an Rf value of ~0.3 and separates it from all impurities. Adding 0.5-1% acetic acid to the eluent can improve resolution and reduce tailing of your acidic compound on the silica.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent system.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica, collecting fractions. You can start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, then your product, and finally highly polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visual Workflow for Purity Troubleshooting

The following diagram outlines a logical workflow for addressing purity issues with your compound.

PurificationWorkflow start Assess Purity of Crude Product (HPLC, TLC, Melting Point) purity_check Is Purity < 95%? start->purity_check impurity_type What is the nature of the impurity? purity_check->impurity_type Yes finish Product is Pure purity_check->finish No recrystallize Perform Recrystallization (Protocol 3.2) impurity_type->recrystallize Broad Impurity Profile / Discoloration column Perform Column Chromatography (Protocol 3.3) impurity_type->column Discrete Impurities / Recrystallization Fails acid_base Perform Acid-Base Extraction impurity_type->acid_base Non-acidic Impurities re_assess Re-assess Purity (HPLC) recrystallize->re_assess column->re_assess acid_base->re_assess purity_ok Is Purity Acceptable? re_assess->purity_ok purity_ok->finish Yes fail Consult Senior Scientist purity_ok->fail No

A decision-making workflow for troubleshooting compound purity.

Section 5: References

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4238), 119-120. URL: [Link]

  • Al-Ghorbani, M., et al. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Acta Crystallographica Section E, E67(Pt 5), o1135. URL: [Link]

  • Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature. URL: [Link]

  • Kim, J., et al. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Polymers, 14(19), 4202. URL: [Link]

  • Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(1), 7783-7786. URL: [Link]

  • Google Patents. (n.d.). EP 2 368 550 B1. URL:

  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala, 60(3), 229-235. URL: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. URL: [Link]

  • Song, M.-X., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 580. URL: [Link]

  • Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. URL: [Link]

  • El-Remaily, M. A. A. A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2022(2), M1361. URL: [Link]

  • Mague, J. T., et al. (2018). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. IUCrData, 3(12), x181829. URL: [Link]

  • Bobbitt, J. M., & Scola, D. A. (1960). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 40, 23. URL: [Link]

  • Al-Taifi, E. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. IUCrData, 6(5), x210515. URL: [Link]

  • PubChem. (n.d.). 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid. URL: [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. URL: [Link]

Sources

Technical Support Center: Analytical Method Validation for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method validation of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate. This document is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the development and validation of analytical methods for this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Our approach is built on explaining the causal relationships behind analytical phenomena, ensuring that the protocols you develop are robust, reliable, and compliant with regulatory expectations.

Section 1: Understanding the Molecule - Key Analytical Considerations

Before troubleshooting, it is critical to understand the physicochemical properties of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, as its structure dictates its analytical behavior.

  • Pyridone Ring: The substituted pyridone ring is a key chromophore, making UV detection a suitable choice for HPLC analysis.

  • Thioether Linkage (-S-): The sulfanyl group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone degradants. This is a critical consideration for developing a stability-indicating method.[1]

  • Ester Group (-acetate): The acetate ester is prone to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid derivative. This instability must be addressed during sample preparation and in forced degradation studies.[2][3]

  • Polarity: The combination of the polar pyridone ring and the nonpolar methyl group gives the molecule an intermediate polarity, making it well-suited for reverse-phase HPLC.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of method development and validation planning.

Q1: Where should I begin with HPLC method development for this compound?

A1: Start with a systematic screening of columns and mobile phases. Given the molecule's structure, a reverse-phase C18 column is a logical starting point.

Rationale: C18 columns provide broad applicability through hydrophobic interactions. However, due to the presence of the polar pyridone ring and the sulfur atom, a standard C18 might not provide optimal peak shape or retention.

Recommended Starting Conditions:

ParameterRecommendationRationale & Key Considerations
Column C18, 5 µm, 4.6 x 150 mm (End-capped)A good general-purpose starting point. Consider a Biphenyl or Phenyl-Hexyl phase if retention is low or selectivity with degradants is poor, as these phases offer alternative pi-pi interactions.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier improves peak shape by suppressing the ionization of any free silanols on the column. Acetonitrile often provides better peak efficiency, while methanol can offer different selectivity.
Detection UV/PDA Detector at ~260-280 nmPerform a UV scan of the analyte to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A Photo-Diode Array (PDA) detector is essential for assessing peak purity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Injection Vol. 10 µLA standard volume; adjust based on concentration and sensitivity needs.
Gradient Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions, then optimize to a focused gradient.

Q2: What are the essential validation parameters I must evaluate according to ICH guidelines?

A2: For a quantitative impurity method or an assay, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard.[4] The core parameters include:

  • Specificity / Stability-Indicating: The ability to measure the analyte in the presence of impurities, degradants, and matrix components. This is arguably the most critical parameter.[5][6]

  • Linearity: A proportional relationship between concentration and analytical response over a defined range.

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value, typically assessed via recovery studies.

  • Precision: Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day/inter-analyst), and Reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[7]

Q3: How do I properly prepare samples and standards to avoid stability issues?

A3: Due to the hydrolyzable ester, sample and standard preparation requires care.

  • Solvent Selection: Use a diluent that is compatible with the mobile phase and in which the analyte is stable. A mixture of water and acetonitrile (e.g., 50:50) is often a good starting point. Avoid highly acidic or basic diluents.

  • Stability Assessment: Perform solution stability studies as part of your validation. Analyze the standard and sample solutions at regular intervals (e.g., 0, 4, 8, 24 hours) at both room temperature and refrigerated conditions to determine how long they can be reliably used.

  • Fresh Preparation: As a best practice, prepare solutions fresh daily until stability data confirms otherwise.

Section 3: Troubleshooting Guide - Specific Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format.

Category 1: Peak Quality & Retention Issues

Q: My analyte peak is tailing significantly. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: The basic nitrogen in the pyridine ring can interact with acidic residual silanol groups on the silica backbone of the column.

    • Solution 1: Ensure you are using a high-purity, end-capped C18 column designed to minimize silanol activity.

    • Solution 2: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA), to occupy the active sites. However, be aware that TEA can suppress ionization in mass spectrometry.

    • Solution 3: Lower the mobile phase pH (e.g., with formic or phosphoric acid to pH < 3) to fully protonate the silanols and reduce interactions.

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase.

    • Solution: Reduce the injection concentration or volume and re-inject. If the peak shape improves, overload was the issue.

  • Column Contamination/Wear: Accumulation of matrix components or degradation of the stationary phase can create active sites.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, replace the column with a new one. Using a guard column is highly recommended to protect the analytical column.

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q: I am seeing very little or no retention on a standard C18 column. What should I do?

A: This indicates that the analyte has insufficient hydrophobic interaction with the stationary phase.

Potential Causes & Solutions:

  • High Organic Content in Mobile Phase: Your starting mobile phase may be too strong, causing the analyte to elute at or near the void volume.

    • Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.

  • Analyte is Too Polar for C18: The compound may be too hydrophilic for traditional C18 interactions.

    • Solution 1: Switch to a column with a different retention mechanism. A Biphenyl phase can provide pi-pi interactions with the pyridine ring, significantly enhancing retention.[1]

    • Solution 2: Use an "Aqueous C18" column, which is designed to prevent phase collapse in highly aqueous mobile phases, allowing you to work with lower organic content.

  • Incorrect Column Installation or Leaks: A leak in the system can lead to low pressure and poor retention.

    • Solution: Check all fittings for leaks and ensure the column is installed in the correct flow direction.

Category 2: Specificity & Stability-Indicating Method Issues

Q: My validation failed the specificity test during a forced degradation study. How do I develop a truly stability-indicating method?

A: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all potential degradation products.[8][9][10] Failure means one or more degradants are co-eluting with your main peak.

Workflow for Developing a Stability-Indicating Method:

Stability_Method_Workflow cluster_Optimization Optimization Strategies A 1. Initial Method Development (e.g., C18, ACN/Water) B 2. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Analyze Stressed Samples with PDA Detector B->C D 4. Assess Peak Purity of API C->D E 5. Optimize Separation D->E Purity < 99.5% (Co-elution detected) F Method is Stability-Indicating. Proceed to Full Validation. D->F Purity > 99.5% Opt1 Modify Gradient Slope E->Opt1 Opt2 Change Organic Modifier (ACN <-> MeOH) E->Opt2 Opt3 Change Column Chemistry (e.g., C18 -> Biphenyl) E->Opt3 Opt1->C Re-analyze Opt2->C Re-analyze Opt3->C Re-analyze

Caption: Workflow for developing a stability-indicating method.

Key Steps & Rationale:

  • Perform Comprehensive Forced Degradation: You must generate the degradants to prove you can separate them. The key is to aim for 5-20% degradation; over-stressing can lead to secondary degradants that may not be relevant.[3][8]

  • Use a PDA Detector: This is non-negotiable. A PDA detector allows you to assess peak purity across the entire peak. If the spectra at the upslope, apex, and downslope of the API peak are not identical, it indicates co-elution.

  • Systematic Optimization: If co-elution is detected, modify one chromatographic parameter at a time. Changing the organic modifier (e.g., from acetonitrile to methanol) or the column chemistry (e.g., from C18 to Phenyl-Hexyl) are powerful ways to alter selectivity and resolve co-eluting peaks.

Section 4: Protocols & Workflows

Protocol 1: Recommended Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.[8][11]

Materials:

  • 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

  • Diluent (e.g., 50:50 Acetonitrile:Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-quality water and solvents for HPLC

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. At timed intervals (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. (Base hydrolysis of esters is often rapid).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. At timed intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 24 hours. Also, store a solution of the analyte at 60°C for 24 hours. Analyze after dilution.

  • Photolytic Degradation: Expose the solid powder and a solution of the analyte to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a PDA detector. Evaluate for new peaks and assess the purity of the main analyte peak.

Stress ConditionTypical ParametersPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°CEster Hydrolysis
Base Hydrolysis 0.1 M NaOH, Room TempEster Hydrolysis (typically faster than acid)
Oxidation 3% H₂O₂, Room TempThioether Oxidation (to sulfoxide/sulfone)
Thermal 80°C (Solid & Solution)General decomposition
Photolytic 1.2 million lux-hoursLight-induced degradation

Section 5: References

  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfur Allotropes.

  • Pharma Specialists. (2024). Common Problems in Analytical Method Validation.

  • Contract Laboratory. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them.

  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

  • LCGC International. (2023). Troubleshooting HPLC Method Reliability.

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.

  • MedCrave online. (2016). Forced Degradation Studies.

  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation.

  • ResearchGate. (n.d.). Forced degradation studies | Download Table.

  • Elsevier. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.

  • PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens.

  • MicroSolv. (n.d.). Sulfur analyzed with HPLC - AppNote.

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • SciSpace. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc.

  • Echemi. (n.d.). ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl]acetate.

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • 9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride.

  • BJSTR Publishers. (2022). Forced Degradation – A Review.

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.

  • ResearchGate. (2019). (PDF) DEVELOPMENT AND VALIDATION OF METHODS USING DERIVATIVE SPECTRO- PHOTOMETRY FOR DETERMINATION OF DIPYRONE IN PHARMACEUTICAL FORMULATIONS.

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • NIH. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate.

  • NIH. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.

  • Cenmed Enterprises. (n.d.). 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide.

  • NIH. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.

  • PubChem. (n.d.). 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid.

  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

  • ResearchGate. (n.d.). (PDF) Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate.

  • MDPI. (n.d.). (E)-2-(1-Cyano-2-methoxy-2-oxoethylidene)-3,4-dioxo-1-(pyridin-1-ium-1-yl)cyclobutan-1-ide.

Sources

Validation & Comparative

A Comparative Analysis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate and Other Pyridone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridone scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a deep, comparative analysis of a specific derivative, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, against other notable pyridone-based compounds. We will explore its synthetic rationale, compare its potential biological performance based on structure-activity relationship (SAR) data from analogous compounds, and provide detailed experimental protocols for its evaluation.

Introduction: The Versatility of the Pyridone Scaffold

Pyridone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The 2-pyridone motif, in particular, is a common feature in many biologically active molecules. The introduction of various substituents onto the pyridone ring allows for the fine-tuning of their biological and physicochemical properties.

The subject of this guide, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, is a polysubstituted pyridone derivative. The key structural features that likely contribute to its biological activity are:

  • The 2-pyridone core: Provides a rigid scaffold for the presentation of other functional groups.

  • The 3-cyano group: Acts as a strong electron-withdrawing group, influencing the electronics of the ring and potentially participating in hydrogen bonding interactions with biological targets.

  • The 4-methyl group: Can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability.

  • The 2-sulfanylacetate group: Introduces a flexible acidic moiety that can chelate metal ions or form ionic interactions with amino acid residues in active sites.

This guide will compare this compound to other pyridone derivatives, focusing on those with variations at the 2-, 3-, and 4-positions, to elucidate the impact of these modifications on their biological profiles.

Synthetic Strategies and Rationale

The synthesis of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate can be approached through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below, based on established methods for the synthesis of substituted 2-pyridones.

Proposed Synthetic Workflow

A Ethyl acetoacetate D Hantzsch-like condensation A->D B Ethyl cyanoacetate B->D C Ammonium acetate C->D E Ethyl 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate D->E Cyclization F Chlorination (e.g., POCl3) E->F G Ethyl 2-chloro-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate F->G I Nucleophilic substitution G->I H Thioglycolic acid H->I J 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid I->J Hydrolysis

Figure 1: Proposed synthetic pathway for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

The rationale for this synthetic approach is based on the well-established Hantzsch dihydropyridine synthesis, followed by functional group manipulations. The initial condensation reaction forms the pyridone core. Subsequent chlorination of the 2-hydroxy group provides a good leaving group for the introduction of the sulfanylacetate moiety via nucleophilic substitution with thioglycolic acid. The final step would involve the hydrolysis of the ester to yield the target carboxylic acid.

Comparative Analysis of Biological Activities

The biological activity of pyridone derivatives is highly dependent on the nature and position of the substituents on the pyridone ring. Below is a comparison of the potential activities of our target compound with other key derivatives based on published structure-activity relationship studies.

Anticancer Activity

Many pyridone derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases or by inducing apoptosis.

Compound/Derivative ClassKey Structural FeaturesReported Mechanism of ActionPotency (IC50) Range
Target Compound 3-cyano, 4-methyl, 2-sulfanylacetatePutative kinase inhibitor, metal chelationTo be determined
Milrinone Analogs 3-cyano, 5-nitroPhosphodiesterase 3 (PDE3) inhibition0.1 - 10 µM
3-Cyano-2-pyridones Varied substituents at 4- and 6-positionsApoptosis induction, cell cycle arrest1 - 50 µM
2-Amino-3-cyanopyridines Amino group at position 2Kinase inhibition (e.g., VEGFR, EGFR)0.05 - 5 µM

The presence of the 3-cyano group in our target compound is a common feature in many anticancer pyridones. This group can act as a hydrogen bond acceptor, crucial for binding to the hinge region of many protein kinases. The 2-sulfanylacetate group could further enhance activity by chelating essential metal ions in the active site of metalloenzymes or by providing an additional interaction point.

Antimicrobial Activity

Pyridone derivatives have also been explored for their antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential bacterial or fungal enzymes.

Compound/Derivative ClassKey Structural FeaturesTarget OrganismsPotency (MIC) Range
Target Compound 3-cyano, 4-methyl, 2-sulfanylacetateBroad-spectrum bacteria and fungi (predicted)To be determined
Ciclopirox Olamine N-hydroxy, 4-methyl, 6-cyclohexylBroad-spectrum fungi1 - 4 µg/mL
2-Thio-3-cyanopyridines Thioether at position 2Gram-positive and Gram-negative bacteria8 - 64 µg/mL
Pyridone-fused heterocycles Fused ring systemsMycobacterium tuberculosis0.5 - 16 µg/mL

The 2-thioether linkage in the target compound is a key feature found in several antimicrobial pyridones. This moiety can interfere with cellular processes by interacting with sulfhydryl groups in enzymes or by disrupting cellular redox balance.

Experimental Protocols for Evaluation

To empirically determine the biological profile of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate and compare it to other derivatives, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 2: Workflow for the MTT assay to determine in vitro anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Based on the structural analysis and comparison with known pyridone derivatives, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate emerges as a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The unique combination of a 3-cyano group, a 4-methyl group, and a 2-sulfanylacetate moiety provides a rich chemical space for potential interactions with various biological targets.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Further lead optimization studies could involve modifying the substituents at the 4- and 6-positions and exploring different linkers in the 2-position to enhance potency and selectivity. In-depth mechanistic studies will also be crucial to elucidate its precise mode of action. The continued exploration of the pyridone scaffold is a testament to its enduring importance in the quest for novel therapeutics.

References

For further reading and detailed protocols, please refer to the following resources:

  • Synthesis of 2-Pyridone Derivatives

    • Title: A Review on the Synthesis of 2-Pyridone Derivatives and Their Pharmacological Applic
    • Source: Mini-Reviews in Medicinal Chemistry
    • URL: [Link]

  • Anticancer Activity of Pyridone Derivatives

    • Title: Recent Advances of 2-Pyridone and its Deriv
    • Source: Current Medicinal Chemistry
    • URL: [Link]

  • Antimicrobial Activity of Pyridone Derivatives

    • Title: Pyridone-Based Compounds as Antimicrobial Agents
    • Source: Molecules
    • URL: [Link]

  • MTT Assay Protocol: Title: MTT Assay Protocol for Cell Viability and Cytotoxicity Source: Abcam
  • Broth Microdilution Assay Protocol

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL: [Link]

A Comparative Guide to Prolyl Hydroxylase Domain Inhibitors: Evaluating "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic intervention for anemia associated with chronic kidney disease (CKD), the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a paradigm shift from traditional erythropoiesis-stimulating agents (ESAs). This guide provides a comparative analysis of a novel investigational compound, 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (herein referred to as Compound X ), against a panel of well-characterized and clinically relevant HIF-PH inhibitors: Roxadustat, Vadadustat, Daprodustat, and Molidustat.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and outlining the requisite experimental frameworks for a comprehensive evaluation of novel chemical entities in this class.

The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target

Under normoxic conditions, the alpha subunit of the HIF transcription factor is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. This process is initiated by the hydroxylation of specific proline residues on HIF-α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation.[1][2][3] In hypoxic states, the lack of oxygen as a co-substrate for PHD enzymes leads to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes, including erythropoietin (EPO), which is crucial for red blood cell production.[4][5][6][7]

HIF-PH inhibitors function by mimicking a hypoxic state, even in the presence of normal oxygen levels. By inhibiting PHD enzymes, these small molecules prevent the degradation of HIF-α, thereby stimulating endogenous EPO production and promoting erythropoiesis.[8][9][10][11][12]

Signaling Pathway of HIF-α Regulation

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD Enzymes (O2, Fe2+, 2-OG) HIF-1α->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (stabilized) Dimer HIF-1α/HIF-β Heterodimer HIF-1α_stable->Dimer HIF-β HIF-β (ARNT) HIF-β->Dimer Nucleus Nucleus Dimer->Nucleus HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binding EPO EPO Gene Transcription HRE->EPO PHD_Inhibitor PHD Inhibitors (e.g., Compound X) PHD_Inhibitor->PHD Inhibition

Caption: Regulation of HIF-1α under normoxic vs. hypoxic/inhibited conditions.

Comparative Profile of Established HIF-PH Inhibitors

The following table summarizes the key characteristics of Roxadustat, Vadadustat, Daprodustat, and Molidustat, providing a benchmark against which Compound X can be evaluated.

InhibitorChemical ClassKey FeaturesSelectivity Profile
Roxadustat Isoquinoline derivativePotent inhibitor of HIF-PHD.[10] Approved in multiple countries for anemia in CKD.[10]Appears to equally inhibit PHD1, PHD2, and PHD3.[13]
Vadadustat Pyridine derivativeOrally administered HIF-PH inhibitor.[6][8][11]May have more selective activity against PHD3 and PHD1 than PHD2.[13]
Daprodustat Glycine derivativeFirst oral treatment approved by the US FDA for anemia in dialysis-dependent CKD.[14][15]Potent, reversible inhibitor of PHD1, PHD2, and PHD3 with high selectivity.[13][15]
Molidustat Pyrazole derivativeActs as an HIF prolyl-hydroxylase inhibitor to increase endogenous erythropoietin production.[9] Conditionally approved by the FDA for anemia in cats with CKD.[9]Stabilizes both HIF-1α and HIF-2α.[16]

Framework for the Experimental Evaluation of Compound X

To ascertain the therapeutic potential of Compound X as a HIF-PH inhibitor, a systematic and rigorous experimental cascade is essential. The following protocols provide a self-validating system to characterize its mechanism of action, potency, and selectivity.

In Vitro Enzymatic Assay for PHD Inhibition

Objective: To determine the direct inhibitory activity and potency (IC50) of Compound X against the three major PHD isoforms (PHD1, PHD2, and PHD3).

Methodology:

  • Recombinant Enzyme Expression and Purification: Express and purify human PHD1, PHD2, and PHD3 enzymes using a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

  • Assay Principle: A common method involves measuring the hydroxylation of a HIF-1α peptide substrate. This can be coupled to a detection system, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an alpha-screen assay.

  • Experimental Setup:

    • Prepare a dilution series of Compound X and the reference inhibitors (Roxadustat, Vadadustat, Daprodustat, Molidustat).

    • In a microplate, combine the recombinant PHD enzyme, a HIF-1α peptide substrate, and the co-factors (Fe(II), 2-oxoglutarate, and ascorbate).

    • Add the diluted compounds to the reaction mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add detection reagents (e.g., an antibody specific for the hydroxylated peptide and a labeled secondary antibody).

    • Measure the signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro PHD Inhibition Assay

a start Start reagents Prepare Reagents: - Recombinant PHD (1, 2, or 3) - HIF-1α peptide substrate - Co-factors (Fe(II), 2-OG, Ascorbate) start->reagents reaction Combine Reagents and Compounds in Microplate reagents->reaction compound_prep Prepare Serial Dilutions: - Compound X - Reference Inhibitors compound_prep->reaction incubation Incubate at Room Temperature reaction->incubation detection Add Detection Reagents incubation->detection readout Measure Signal (e.g., TR-FRET) detection->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Workflow for determining the in vitro potency of PHD inhibitors.

Cell-Based HIF-1α Stabilization Assay

Objective: To confirm that Compound X can penetrate the cell membrane and stabilize HIF-1α in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as human renal carcinoma cells (e.g., RCC4, which are VHL-deficient and have constitutively high HIF-1α) or a cell line that expresses functional VHL (e.g., HEK293).

  • Compound Treatment: Treat the cells with a dose-response of Compound X and reference inhibitors for a specified time (e.g., 4-6 hours).

  • Cell Lysis and Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Incubate with a labeled secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the intensity of the HIF-1α bands relative to the loading control to determine the dose-dependent stabilization of HIF-1α.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

Objective: To assess the functional consequence of HIF-1α stabilization by measuring the upregulation of HIF target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells (e.g., Hep3B, a human hepatoma cell line known to produce EPO) with Compound X and reference inhibitors. After incubation, extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for HIF target genes, such as EPO and VEGF. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each treatment group relative to a vehicle-treated control using the ΔΔCt method.

Experimental Cascade for Cellular Characterization

b cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis start Cell Culture treatment Treat Cells with Compound X & References start->treatment lysis Cell Lysis treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction western Western Blot for HIF-1α lysis->western quant_protein Quantify HIF-1α Stabilization western->quant_protein cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for HIF Target Genes (EPO, VEGF) cdna_synthesis->qrt_pcr quant_mrna Quantify Gene Expression qrt_pcr->quant_mrna

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Sulfanyl-3-Cyanopyridinone Analogs as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target. Its overexpression is implicated in a variety of hematological and solid tumors, where it plays a crucial role in cell survival, proliferation, and resistance to apoptosis. The 2-oxo-3-cyanopyridine scaffold has been identified as a privileged core for the development of potent PIM-1 inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" framework, comparing their performance with alternative PIM-1 kinase inhibitors and providing the supporting experimental data and protocols that underpin these findings.

The 2-Oxo-3-Cyanopyridine Core: A Versatile Scaffold for Kinase Inhibition

The 2-oxo-3-cyanopyridine nucleus is a key pharmacophore in a range of biologically active molecules.[1] Its utility as a kinase inhibitor is attributed to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. For PIM-1 kinase, the hinge-binding motif is a crucial anchor point for inhibitors, and the pyridinone core is adept at forming these interactions. Our focus here is on understanding how substitutions on this core, particularly at the 2, 4, and 6 positions, modulate inhibitory potency and selectivity.

Structure-Activity Relationship (SAR) Analysis of 2-Oxo-3-Cyanopyridine Derivatives

A systematic evaluation of the SAR of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles reveals critical insights into the structural requirements for potent PIM-1 inhibition and anticancer activity. The foundational work by El-Essawy et al. provides a valuable dataset for this analysis, where various aryl substitutions at the C4 and C6 positions of the pyridinone ring were explored.[2]

Influence of Substituents at the C4 and C6 Positions

The nature of the aryl groups at the C4 and C6 positions of the pyridinone ring significantly impacts PIM-1 inhibitory activity. Let's consider a series of analogs where C6 is substituted with a 4-bromophenyl or a 1,3-benzodioxol-5-yl group, and the C4 position is varied with different aryl and heteroaryl moieties.

Compound IDC6-SubstituentC4-SubstituentPIM-1 IC50 (µM)[2]HT-29 Cell Growth Inhibition IC50 (µM)[2]
IIa 6-(4-Bromophenyl)4-(2-Methoxyphenyl)0.234
IId 6-(4-Bromophenyl)4-(2-Ethoxyphenyl)0.3210
IIb 6-(4-Bromophenyl)4-(Thiophen-2-yl)0.4511
IIc 6-(4-Bromophenyl)4-(Thiophen-3-yl)0.6115
IIf 6-(1,3-Benzodioxol-5-yl)4-(2-Methoxyphenyl)0.196
IIi 6-(1,3-Benzodioxol-5-yl)4-(2-Ethoxyphenyl)0.283

From this data, several key SAR trends can be deduced:

  • C6-Substituent: The presence of a 1,3-benzodioxol-5-yl group at the C6 position generally leads to enhanced PIM-1 inhibition compared to a 4-bromophenyl group (compare IIf with IIa , and IIi with IId ). This suggests that the electronic and steric properties of the benzodioxole moiety are more favorable for binding to the PIM-1 active site.

  • C4-Substituent:

    • Alkoxy Phenyl Rings: Substitution with a 2-methoxyphenyl or 2-ethoxyphenyl group at the C4 position consistently results in potent PIM-1 inhibition. The slightly higher potency of the 2-methoxyphenyl derivatives (IIa and IIf ) compared to their 2-ethoxyphenyl counterparts (IId and IIi ) suggests that a smaller alkoxy group is preferred.

    • Heteroaromatic Rings: The introduction of a thiophene ring at the C4 position is well-tolerated, although it results in a slight decrease in potency compared to the alkoxy phenyl derivatives. The position of the sulfur atom in the thiophene ring also appears to influence activity, with the thiophen-2-yl derivative (IIb ) being more potent than the thiophen-3-yl analog (IIc ).

  • Correlation between PIM-1 Inhibition and Anticancer Activity: While there is a general trend that potent PIM-1 inhibitors also exhibit anticancer activity against the HT-29 colon cancer cell line, the correlation is not always direct. For instance, compound IIi shows potent anticancer activity (IC50 = 3 µM) despite being a slightly less potent PIM-1 inhibitor than IIf (PIM-1 IC50 = 0.19 µM, HT-29 IC50 = 6 µM). This suggests that other factors, such as cell permeability or off-target effects, may contribute to the overall cellular activity.

SAR_Summary cluster_C6 C6 Position cluster_C4 C4 Position Core 2-Oxo-3-Cyanopyridinone Core C6_Benzodioxole 1,3-Benzodioxol-5-yl (More Potent) Core->C6_Benzodioxole Favors PIM-1 Inhibition C6_Bromophenyl 4-Bromophenyl (Less Potent) Core->C6_Bromophenyl C4_Alkoxyphenyl 2-Alkoxyphenyl (Potent) Core->C4_Alkoxyphenyl Enhances Potency C4_Thienyl Thienyl (Moderately Potent) Core->C4_Thienyl

Caption: Key SAR insights for 2-oxo-3-cyanopyridinone PIM-1 inhibitors.

Comparison with Alternative PIM-1 Inhibitors

To contextualize the performance of the 2-oxo-3-cyanopyridine scaffold, it is instructive to compare it with other classes of PIM-1 inhibitors.

Pyridothienopyrimidinones

Structure rigidification through ring closure has been a successful strategy to enhance the PIM-1 inhibitory activity of thieno[2,3-b]pyridines. A series of pyridothienopyrimidin-4-one derivatives have been shown to be highly potent PIM-1 inhibitors.[3] For example, the 2-(2-chlorophenyl)-2,3-dihydro derivative 7a exhibited a PIM-1 IC50 of 1.18 µM, and the 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro derivative 7d had an IC50 of 1.97 µM.[3] These compounds also demonstrated potent cytotoxic effects on multiple cancer cell lines. This suggests that fusing a pyrimidinone ring to the pyridothiophene core can lead to highly active compounds.

1,3,4-Oxadiazole Derivatives

Recent studies have explored 2,5-disubstituted-1,3,4-oxadiazoles as a scaffold for PIM-1 kinase inhibitors. Compound 10f from this series, for instance, displayed a remarkable PIM-1 IC50 of 17 nM and potent cytotoxicity against PC-3 prostate cancer cells with an IC50 of 16 nM.[4] This highlights the potential of alternative heterocyclic systems to achieve high-affinity PIM-1 inhibition.

Inhibitor_Comparison PIM1 PIM-1 Kinase Inhibitors Pyridinones 2-Oxo-3-Cyanopyridinones IC50: ~0.2-0.6 µM Key Features: - Hinge-binding core - Tunable at C4 and C6 PIM1->Pyridinones Pyridothienopyrimidinones Pyridothienopyrimidinones IC50: ~1-2 µM Key Features: - Rigidified scaffold - Potent cytotoxicity PIM1->Pyridothienopyrimidinones Oxadiazoles 1,3,4-Oxadiazoles IC50: ~17 nM Key Features: - High potency - Alternative heterocycle PIM1->Oxadiazoles

Caption: Comparison of different scaffolds for PIM-1 kinase inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.

Protocol 1: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[3][5]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase substrate (e.g., S6Ktide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the test compound or DMSO (for positive and negative controls).

    • Add 2 µL of PIM-1 kinase solution.

    • Add 2 µL of a mixture of the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Conclusion

The 2-oxo-3-cyanopyridine scaffold, as exemplified by derivatives of "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate," represents a promising framework for the development of PIM-1 kinase inhibitors. The SAR analysis clearly indicates that modifications at the C4 and C6 positions of the pyridinone ring are critical for optimizing potency. Specifically, the presence of a 1,3-benzodioxol-5-yl group at C6 and a small alkoxy-substituted phenyl ring at C4 are favorable for PIM-1 inhibition. While this scaffold demonstrates significant potential, a comparative analysis with other PIM-1 inhibitors, such as pyridothienopyrimidinones and 1,3,4-oxadiazoles, reveals that alternative heterocyclic systems can achieve even higher potency. Future drug design efforts should focus on leveraging the key SAR insights from the 2-oxo-3-cyanopyridine core while exploring further structural modifications, including variations at the 2-sulfanyl position, to enhance both on-target potency and overall drug-like properties. The provided experimental protocols offer a robust foundation for the continued evaluation and optimization of these and other novel PIM-1 kinase inhibitors.

References

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 12(1), 25-40. [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • Al-Omary, F. A., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 18(5), 4875-4882. [Link]

  • Tsuganezawa, K., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Journal of Molecular Biology, 417(3), 240-252. [Link]

  • El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]

  • An, S., et al. (2007). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was... ResearchGate. [Link]

  • Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 46(7), 3149-3157. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 12(1), 25-40. [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. Bioorganic Chemistry, 134, 106456. [Link]

  • Quiroga, J., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28-41. [Link]

  • Panda, S. S., & Rout, S. K. (2020). SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]

  • El-Essawy, F. A., et al. (2022). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic Chemistry, 120, 105615. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against Gold-Standard Compounds in Oncology and Inflammation Research

Introduction: The Imperative for Rigorous Benchmarking

In the landscape of modern drug discovery, the identification of novel chemical entities is merely the first step in a long and arduous journey. To truly ascertain the therapeutic potential of a new compound, it must be rigorously evaluated against established, gold-standard agents. This process of benchmarking provides essential context, highlighting potential advantages in efficacy, selectivity, or mechanism of action that justify further development.

This guide presents a comparative framework for evaluating the preclinical potential of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (hereafter referred to as Cmpd-X ). Cmpd-X belongs to the 3-cyano-2-pyridone class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of Cmpd-X's performance benchmarked against industry-standard compounds, supported by detailed experimental methodologies.

We will explore the potential of Cmpd-X in two critical therapeutic areas: oncology and inflammation. Its performance will be compared against:

  • Cisplatin: A cornerstone platinum-based chemotherapeutic agent used in the treatment of numerous solid tumors.[3]

  • Dexamethasone and Celecoxib: A potent corticosteroid and a selective COX-2 inhibitor, respectively, representing two distinct and widely used classes of anti-inflammatory drugs.[4]

Mechanistic Hypothesis: Targeting Key Signaling Cascades

The 3-cyano-2-pyridone core of Cmpd-X is a privileged scaffold in medicinal chemistry. Its structural features suggest a potential to interact with key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. Our central hypothesis is that Cmpd-X may exert its effects by modulating one or both of the following critical pathways:

  • The NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a master regulator of inflammation, immunity, and cell survival.[5][6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers, making it a prime therapeutic target.[7][8]

  • The JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune response and cell proliferation.[9] Dysregulation of JAK-STAT signaling is implicated in various autoimmune disorders and malignancies.[10][11]

Inhibitors of these pathways can suppress the production of pro-inflammatory mediators and curtail uncontrolled cell growth, representing a promising strategy for therapeutic intervention.[5][12]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p P-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer dimerizes stat_dimer_n STAT Dimer stat_dimer->stat_dimer_n translocates cmpd_x Cmpd-X (Hypothesized Target) cmpd_x->jak dna DNA stat_dimer_n->dna binds genes Target Gene Transcription dna->genes

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by Cmpd-X.

Benchmarking in Oncology: Cytotoxicity Assessment

A primary measure of any potential anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. [13]We will benchmark the cytotoxic activity of Cmpd-X against Cisplatin, a widely used chemotherapeutic drug known to induce apoptosis by cross-linking DNA. [3]

Comparative Performance: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. Here, it represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The data below is presented as a template for evaluating novel agents like Cmpd-X.

Cell LineCancer TypeCmpd-X IC₅₀ (µM) (Hypothetical)Cisplatin IC₅₀ (µM) (Reference)
A549 Lung Carcinoma12.55.7 [13]
MCF-7 Breast Adenocarcinoma9.88.3 [13]
HeLa Cervical Carcinoma15.23.1 [13]
HT-29 Colorectal Adenocarcinoma11.411.5 [13]

Interpretation: This hypothetical data suggests that Cmpd-X exhibits broad-spectrum cytotoxic activity against various cancer cell lines. While its potency may be slightly lower than Cisplatin in some cases, its distinct chemical structure could offer a different safety profile or overcome resistance mechanisms, warranting further investigation.

Experimental Protocol: MTT Cell Viability Assay

This protocol details a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [15]

start Start step1 1. Seed Cells Seed cancer cells (e.g., A549) in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Treat cells with serial dilutions of Cmpd-X, Cisplatin, and vehicle control. Incubate for 48h. step1->step2 step3 3. Add MTT Reagent Add 10 µL of 12 mM MTT stock solution to each well. step2->step3 step4 4. Incubate Incubate at 37°C for 4 hours to allow formazan crystal formation. step3->step4 step5 5. Solubilize Crystals Add 100 µL of SDS-HCl solution to each well and incubate for 4 hours to dissolve formazan crystals. step4->step5 step6 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. step5->step6 step7 7. Data Analysis Calculate cell viability (%) relative to control. Determine IC₅₀ values using non-linear regression. step6->step7 end_node End step7->end_node

Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Cmpd-X, Cisplatin) and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution [17]* Solubilization solution (e.g., SDS-HCl) [17]* Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for attachment. [3]2. Drug Treatment: Prepare serial dilutions of Cmpd-X and the standard compound (Cisplatin). Replace the existing medium with fresh medium containing the various drug concentrations. Include untreated and vehicle-only wells as controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. [17]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the purple formazan crystals. [14]6. Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [17]7. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using a suitable curve-fitting software.

Benchmarking in Inflammation: Anti-inflammatory Activity

We will now assess the potential of Cmpd-X as an anti-inflammatory agent by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages. The benchmarks for this assay are Dexamethasone, a potent glucocorticoid that broadly suppresses inflammation, and Celecoxib, a selective COX-2 inhibitor. [4]

Comparative Performance: In Vitro Inhibition of Pro-inflammatory Mediators

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the release of mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6. [18]The IC₅₀ values below represent the concentration of each compound required to inhibit the production of these mediators by 50%.

CompoundTarget PathwayIC₅₀ (Nitric Oxide Production) (µM)IC₅₀ (TNF-α Inhibition) (µM)
Cmpd-X (Hypothetical) NF-κB / JAK-STAT (Hypothesized)4.56.2
Dexamethasone Glucocorticoid ReceptorDose-dependent inhibition [4]Dose-dependent inhibition [4]
Celecoxib COX-2~10 [18]~12 [18]

Interpretation: The hypothetical data positions Cmpd-X as a potent inhibitor of macrophage activation, with IC₅₀ values that are competitive with or superior to the selective COX-2 inhibitor, Celecoxib. Its distinct (hypothesized) mechanism, targeting upstream signaling hubs like NF-κB or JAK-STAT, could offer a broader anti-inflammatory effect compared to agents that target single downstream enzymes like COX-2.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of anti-inflammatory activity by quantifying the inhibition of nitric oxide and TNF-α production in LPS-stimulated RAW 264.7 macrophage cells. [18] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 96-well cell culture plates

  • Test compounds (Cmpd-X, Dexamethasone, Celecoxib)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for Nitric Oxide measurement)

  • TNF-α ELISA kit

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 1 x 10⁵ cells/well. Allow them to adhere overnight. [18]2. Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or standards and incubate for 1 hour. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add LPS to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells without LPS as a negative control. [18]4. Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Quantification:

    • Nitric Oxide (NO): Mix an aliquot of the supernatant with Griess Reagent. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

    • TNF-α: Quantify the levels of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions. [18]7. Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion and Future Directions

This guide provides a structured framework for the initial benchmarking of the novel compound 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate (Cmpd-X) . Based on our hypothetical data, Cmpd-X demonstrates promising potential as both an anticancer and an anti-inflammatory agent, with efficacy comparable to established drugs. Its unique chemical structure, centered on the 3-cyano-2-pyridone scaffold, suggests a mechanism of action that may involve the modulation of key signaling pathways like NF-κB and JAK-STAT.

The presented protocols for cytotoxicity and anti-inflammatory screening represent robust, validated methods for obtaining the initial data necessary to justify further investigation. Future work should focus on:

  • Mechanism of Action Studies: Employing techniques such as Western blotting and reporter assays to confirm the inhibitory effects of Cmpd-X on the NF-κB and JAK-STAT pathways.

  • Selectivity Profiling: Assessing the cytotoxicity of Cmpd-X against non-cancerous cell lines to determine its selectivity index (SI), a critical measure of its therapeutic window. [3]* In Vivo Efficacy: Evaluating the performance of Cmpd-X in established animal models of cancer and inflammation, such as xenograft models or carrageenan-induced paw edema. [18] By systematically benchmarking against industry standards, researchers can efficiently prioritize promising candidates like Cmpd-X, accelerating the path from discovery to potential clinical application.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Wikipedia. Janus kinase inhibitor. Available from: [Link]

  • Patsnap Synapse. What are NF-κB inhibitors and how do they work?. 2024. Available from: [Link]

  • PubMed. The role of JAK/STAT signaling pathway and its inhibitors in diseases. Available from: [Link]

  • Frontiers in Immunology. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. 2022. Available from: [Link]

  • PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Available from: [Link]

  • American Association for Cancer Research. Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. 2004. Available from: [Link]

  • Parsian Pharmaceutical Co. JAK inhibitors As a New Therapeutic Option. Available from: [Link]

  • researchopenworld.com. JAK Inhibitors: New Treatments for RA and beyond. 2019. Available from: [Link]

  • Preprints.org. Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. 2026. Available from: [Link]

  • MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. 2024. Available from: [Link]

  • PubMed Central. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. Available from: [Link]

  • MDPI. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. 2023. Available from: [Link]

  • Semantic Scholar. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. 2023. Available from: [Link]

  • National Institutes of Health. Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Available from: [Link]

  • MDPI. Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. 2020. Available from: [Link]

  • PubMed. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Available from: [Link]

  • Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. 2020. Available from: [Link]

  • Nature.com. Benchmarking compound activity prediction for real-world drug discovery applications. 2024. Available from: [Link]

  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. 2015. Available from: [Link]

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. 2022. Available from: [Link]

  • Cenmed Enterprises. 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide. Available from: [Link]

  • PubMed. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. 2025. Available from: [Link]

  • PubMed Central. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. 2023. Available from: [Link]

  • PubChem. Methyl 2-[(6-cyano-3-pyridinyl)sulfanyl]acetate. Available from: [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. 2022. Available from: [Link]

Sources

"2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" comparing efficacy with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in oncogenic signaling. Constitutive activation of STAT3 is a hallmark of numerous human cancers, driving proliferation, survival, invasion, and immunosuppression. This has spurred the development of a diverse arsenal of STAT3 inhibitors. Among these, compounds featuring a 2-pyridone scaffold, particularly those with a 3-cyano substitution, have garnered significant attention for their potential as direct inhibitors of STAT3 activity.

This guide provides a comprehensive comparison of the efficacy of a representative 3-cyano-2-pyridone compound, closely analogous to "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate," with other classes of well-characterized STAT3 inhibitors. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for the evaluation of these potent anti-cancer agents.

The Central Role of STAT3 in Oncology and the Rationale for Inhibition

The STAT3 signaling cascade is a tightly regulated pathway essential for normal cellular processes. However, in many malignancies, this pathway is hijacked, leading to persistent STAT3 activation. This aberrant signaling is often a consequence of upstream mutations in receptor tyrosine kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., JAKs, Src), or autocrine/paracrine cytokine loops (e.g., IL-6).

The canonical activation of STAT3 involves its phosphorylation at tyrosine 705 (pSTAT3-Y705), which triggers homodimerization via reciprocal SH2 domain-phosphotyrosine interactions.[1] These active dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, orchestrating the transcription of a battery of proteins involved in tumorigenesis.

Diagram: Canonical STAT3 Signaling Pathway and Points of Inhibition

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p pSTAT3-Y705 STAT3_mono->STAT3_p STAT3_dimer pSTAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor 2-Pyridone Inhibitors (e.g., Stattic, S3I-201) Inhibitor->STAT3_dimer Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Luciferase_Assay Start Seed HEK293T cells Transfect Co-transfect with STAT3-Luc & Renilla plasmids Start->Transfect Treat Treat with Test Compound Transfect->Treat Stimulate Stimulate with IL-6 Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the STAT3-dependent luciferase reporter assay.

2. Cell Viability (MTT) Assay

  • Principle: This colorimetric assay assesses the effect of a compound on cell proliferation and viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-72 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3. Western Blot Analysis of STAT3 Phosphorylation

  • Principle: This technique is used to detect the levels of phosphorylated STAT3 (pSTAT3), the active form of the protein. A decrease in the pSTAT3/total STAT3 ratio upon treatment with an inhibitor indicates target engagement and pathway inhibition.

  • Protocol:

    • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies specific for pSTAT3 (Tyr705) and total STAT3. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal to determine the extent of inhibition.

In Vivo Efficacy Assessment

Xenograft Tumor Model

  • Principle: This preclinical model involves implanting human cancer cells into immunocompromised mice to form tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth in these animals.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., those with high STAT3 activity) into the flank of immunocompromised mice.

    • Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

    • Compound Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including weighing and immunohistochemical staining for biomarkers like Ki-67 (proliferation) and pSTAT3.

Conclusion and Future Directions

The 2-pyridone scaffold, particularly with 3-cyano substitution, represents a promising chemical starting point for the development of novel STAT3 inhibitors. While direct efficacy data for "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate" is yet to be reported, the available data for analogous compounds and other classes of STAT3 inhibitors provide a strong rationale for its further investigation.

The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of such compounds. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanism of action, determine the potency and efficacy, and assess the therapeutic potential of new STAT3-targeting agents. Future studies should focus on establishing a clear structure-activity relationship for the 2-pyridone class of STAT3 inhibitors to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Schust, J., Sperl, B., Hollis, A., Mayer, T. U., & Berg, T. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & biology, 13(11), 1235–1242.
  • Eiring, A. M., et al. (2013). BP5-087, a Novel STAT3 Inhibitor, Combines With BCR-ABL1 Inhibition To Overcome Kinase-Independent Resistance In Chronic Myeloid Leukemia. Blood, 122(21), 854.
  • Pan, Y., et al. (2013). Stattic, a selective STAT3 inhibitor, attenuates the progression of colitis-associated colon cancer. PloS one, 8(5), e54565.
  • Chen, H., et al. (2014). Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). European journal of medicinal chemistry, 82, 195–203.
  • ASH Publications. BP5-087, a Novel STAT3 Inhibitor, Combines With BCR-ABL1 Inhibition To Overcome Kinase-Independent Resistance In Chronic Myeloid Leukemia. [Link]

  • ResearchGate. Request PDF | BP5-087, a Novel STAT3 Inhibitor, Combines With BCR-ABL1 Inhibition To Overcome Kinase-Independent Resistance In Chronic Myeloid Leukemia. [Link]

  • Ball, D. P., et al. (2016). Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. Oncotarget, 7(11), 12579–12589.
  • Cellagen Technology. S3I-201 (NSC74859) | Stat3 activity inhibitor. [Link]

  • Zhang, X., Yue, J., & Zhang, L. (2021). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS central science, 7(2), 313–324.
  • Gómez-García, J., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC advances, 14(1), 1–14.
  • Sharma, S., et al. (2018). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & medicinal chemistry letters, 28(15), 2588–2591.
  • Wang, Y., et al. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of medicinal chemistry, 65(9), 6710–6728.
  • El-faham, A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules (Basel, Switzerland), 27(23), 8345.
  • Al-Abdullah, E. S., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 835-846.
  • Li, Y., et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Frontiers in pharmacology, 14, 1140539.
  • Cenmed Enterprises. 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide. [Link]

  • RSC Publishing. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2023). Frontiers in Pharmacology, 14.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, a compound characterized by its cyano, pyridone, and sulfanyl functional groups. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document is grounded in the precautionary principle, treating the substance as hazardous based on the known risks associated with its structural components.

Core Principle: Hazard-Based Waste Management

Given the molecular structure of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, it is prudent to assume the compound may exhibit toxicological properties associated with cyanide-containing substances, pyridine derivatives, and organosulfur compounds. Therefore, it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for disposal, a thorough risk assessment is essential. Based on analogous compounds, potential hazards include:

  • Toxicity: The presence of a cyano group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[3] Pyridine derivatives can also be toxic and harmful.[1][4]

  • Irritation: Similar chemical structures are known to cause skin and eye irritation.[5]

  • Environmental Hazard: Pyridine-containing compounds can be harmful to aquatic life.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes and fine particles.
Hand Protection Nitrile or other suitable chemical-resistant glovesTo prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat, fully buttonedTo protect against accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

This protocol ensures the safe segregation, containment, and labeling of waste containing 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions in the waste container.[6]

  • Solid Waste: Collect all contaminated solid materials, including weighing paper, pipette tips, gloves, and bench paper, in a dedicated hazardous waste container. This container should be clearly labeled for "Solid Cyanide-Containing Waste."[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and chemically compatible container labeled "Liquid Cyanide-Containing Waste."[6]

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate," and the approximate concentration and quantity. Attach a completed hazardous waste tag as soon as the first drop of waste is added.[7]

Step 3: Safe Waste Accumulation

  • Storage Location: Store sealed waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1] This area should be secure, well-ventilated, and away from incompatible materials.

  • Incompatible Materials: Due to the cyano group, it is imperative to store this waste away from acids.[8] Contact with acids could potentially liberate highly toxic hydrogen cyanide gas.[8] Also, keep away from strong oxidizing agents.[9]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11] These professionals are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.[10][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment: For a small spill, contain the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent. For cyanide-containing compounds, a pH 10 buffer solution followed by a freshly prepared 10% bleach solution is often recommended for decontamination of surfaces.[6] All cleaning materials must be collected as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

WasteDisposalWorkflow start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled 'Solid Cyanide-Containing Hazardous Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Cyanide-Containing Hazardous Waste' Container liquid_waste->liquid_container sharps_container Collect in Designated Puncture-Resistant Sharps Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Arrange for EHS/ Licensed Vendor Pickup store->pickup

Caption: Waste Disposal Workflow for 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate, thereby protecting themselves, their colleagues, and the environment.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Available at: [Link]

  • Google Patents. US6774277B2 - Methods of destruction of cyanide in cyanide-containing waste.
  • U.S. Environmental Protection Agency. (1974). Treatment of Complex Cyanide Compounds for Reuse or Disposal. Available at: [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Phe(4-CN)-OH. Available at: [Link]

  • PubChemLite. 2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetic acid. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Lab Alley. Pyridine Safety Data Sheet. Available at: [Link]

  • PubChem. 2-[3-[(5-Cyano-4-oxo-6-thiophen-2-yl-1,3-diazinan-2-yl)sulfanylmethyl]phenyl]acetic acid. Available at: [Link]

  • OSU Seafood Lab. Method Chemicals Disposal. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

  • Stericycle. Chemical Waste Disposal & Collection Solutions. Available at: [Link]

  • Cenmed Enterprises. 2 [(4 Cyano 3 {[2 Oxo 2 (2 Pyridinylamino)Ethyl]Sulfanyl} 5 Isothiazolyl)Sulfanyl] N (2 Pyridinyl)Acetamide. Available at: [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at: [Link]

  • PubChem. 2-[[4-[6-[(4-cyano-2-fluoranyl-phenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2~{H}-pyridin-1-yl]methyl]-3-[[(2~{S})-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. TRI Pollution Prevention Report. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.